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  • Product: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
  • CAS: 7544-87-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Chemical Properties and Applications of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Executive Summary N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) is a highly versatile five-membered cyclic amidine. Known interchangeably as a 2-amino-1-pyrroline derivative, this building block is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) is a highly versatile five-membered cyclic amidine. Known interchangeably as a 2-amino-1-pyrroline derivative, this building block is a cornerstone in modern medicinal chemistry and organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and pharmacological applications, specifically focusing on its utility as a conformationally restricted bioisostere for basic amines and guanidines.

Physicochemical Profiling & Structural Dynamics

To establish a baseline for experimental design, the core physicochemical properties of the compound are summarized below:

PropertyValue / Description
Chemical Name N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
CAS Number 7544-87-8
Molecular Formula C5H11ClN2
Molecular Weight 134.61 g/mol
Melting Point 149–150 °C
Physical Form Crystalline Powder
Purity Standard >95%

Causality in Structural Dynamics: The core of this molecule is its cyclic amidine functional group. Amidines exhibit a tautomeric equilibrium between the endocyclic imine (2-amino-1-pyrroline) and the exocyclic imine (2-iminopyrrolidine). Because of the resonance stabilization of the protonated form—where the positive charge is delocalized symmetrically across both nitrogen atoms—the molecule is highly basic (pKa ~11–12).

Why formulate as a hydrochloride salt? Free cyclic amidines are highly hygroscopic and susceptible to ambient hydrolysis, which irreversibly converts the amidine back into the corresponding lactam (in this case, 2-pyrrolidone). The hydrochloride salt locks the molecule in its protonated, resonance-stabilized state, preventing nucleophilic attack by atmospheric water. This ensures long-term shelf stability and provides the high aqueous solubility required for in vitro biological assays .

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of cyclic amidines from lactams requires overcoming the thermodynamic stability of the amide bond. Direct amidation of 2-pyrrolidone with methylamine is unfeasible due to the poor leaving group ability of the amide nitrogen and the lack of electrophilicity at the carbonyl carbon.

Causality of Reagent Selection: To drive the reaction forward, the carbonyl oxygen must be activated. We utilize Meerwein's salt (trimethyloxonium tetrafluoroborate) as a powerful, irreversible alkylating agent. O-alkylation breaks the amide resonance, generating a highly electrophilic lactim ether (5-methoxy-3,4-dihydro-2H-pyrrole). This intermediate is highly susceptible to nucleophilic acyl substitution by methylamine.

Step-by-Step Protocol
  • O-Alkylation (Activation): Dissolve 1.0 eq of 2-pyrrolidone in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Portion-wise, add 1.05 eq of trimethyloxonium tetrafluoroborate. Stir at room temperature for 12 hours. The reaction yields the lactim ether intermediate.

  • Aminolysis (Displacement): Remove DCM under reduced pressure and redissolve the crude lactim ether in anhydrous methanol. Add an excess (2.0 eq) of anhydrous methylamine (as a methanolic solution). Stir at room temperature for 8 hours. The nucleophilic methylamine attacks the activated imino carbon, displacing methanol and forming the free base of N-methyl-3,4-dihydro-2H-pyrrol-5-amine.

  • Salt Formation & Purification: Concentrate the mixture in vacuo. Dissolve the crude free base in minimal dry diethyl ether and introduce 1.2 eq of ethereal HCl (2M) dropwise at 0 °C. The target hydrochloride salt will immediately precipitate. Filter, wash with cold ether, and dry under vacuum.

A Self-Validating System: This protocol is inherently self-validating. The successful formation of the lactim ether can be confirmed via ^1H NMR by the disappearance of the broad lactam NH proton and the appearance of a sharp methoxy singlet at ~3.8 ppm. Furthermore, the final precipitation step acts as a thermodynamic sink; only the highly polar hydrochloride salt crashes out of the non-polar ethereal solvent, leaving unreacted starting materials and organic impurities in the filtrate.

SyntheticWorkflow A 2-Pyrrolidone (Starting Material) C 5-Methoxy-3,4-dihydro- 2H-pyrrole (Lactim Ether) A->C O-Alkylation (DCM, RT) B Trimethyloxonium Tetrafluoroborate (Meerwein's Salt) B->C E N-Methyl-3,4-dihydro- 2H-pyrrol-5-amine (Free Base) C->E Aminolysis (MeOH, RT) D Methylamine (CH3NH2) D->E G Target Compound (HCl Salt) E->G Salt Formation (Precipitation) F Ethereal HCl F->G

Fig 1: Step-by-step synthetic workflow for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Pharmacological Relevance & Receptor Targeting

N-methyl-3,4-dihydro-2H-pyrrol-5-amine is a privileged scaffold in drug discovery. Its primary utility lies in its ability to act as a conformationally restricted bioisostere of the guanidino group found in the amino acid L-arginine.

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a critical signaling molecule, but its overproduction by Inducible Nitric Oxide Synthase (iNOS) is implicated in severe inflammatory diseases. Cyclic amidines ranging from five- to nine-membered rings have been identified as potent, competitive inhibitors of human NOS isoforms 1[1]. The protonated pyrroline ring mimics the protonated guanidine of L-arginine, binding tightly to the glutamate residue in the NOS active site, thereby blocking the oxidation of L-arginine to L-citrulline and NO.

Broader Target Engagement: Beyond NOS, the 2-amino-1-pyrroline motif is recognized as a selective ligand for imidazoline receptors (I1/I2), which are targets for managing hypertension and metabolic disorders. Additionally, recent studies have highlighted the efficacy of these cyclic amidines as active BACE1 inhibitors in Alzheimer's disease models, driven by their excellent hydrogen-bond donor/acceptor capabilities within enzymatic binding pockets 2[2].

PharmacophoreMapping Core Cyclic Amidine / 2-Amino-1-pyrroline Pharmacophore Prop1 High Basicity (pKa ~11-12) Core->Prop1 Prop2 H-Bond Donor & Acceptor Capabilities Core->Prop2 Prop3 Guanidino Bioisostere (L-Arginine Mimic) Core->Prop3 Target2 Imidazoline Receptors (I1/I2) Activation Prop1->Target2 Cation-π Interactions Target3 BACE1 Inhibition (Alzheimer's Models) Prop2->Target3 Active Site H-Bonding Target1 Inducible Nitric Oxide Synthase (iNOS) Inhibition Prop3->Target1 Competitive Binding

Fig 2: Logical relationship mapping of the cyclic amidine pharmacophore to biological targets.

Analytical & Validation Workflows

To ensure the scientific integrity of the synthesized batch, the following analytical validations are standard:

  • ^1H NMR (400 MHz, D2O): Validates structural connectivity. Look for the N-methyl singlet at ~2.90 ppm, and three distinct multiplets for the pyrroline ring methylene protons at ~2.15 ppm (C4), ~2.80 ppm (C3), and ~3.65 ppm (C5).

  • High-Resolution Mass Spectrometry (HRMS-ESI): Confirms the exact mass. Expected [M+H]+ for the free base (C5H11N2+) is m/z 99.0917.

  • RP-HPLC: Confirms purity (>95%). Due to the high polarity of the amidine salt, a hydrophilic interaction liquid chromatography (HILIC) column or a standard C18 column equipped with an ion-pairing reagent (e.g., 0.1% TFA) is required to achieve proper retention and peak symmetry.

References

  • Sigma-Aldrich. "N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride | 7544-87-8". MilliporeSigma. Link

  • Journal of Medicinal Chemistry. "2-Iminopiperidine and Other 2-Iminoazaheterocycles as Potent Inhibitors of Human Nitric Oxide Synthase Isoforms". ACS Publications, 1996.1

  • ACS Catalysis. "Gold-Catalyzed N-Alkenylation of Isoxazolines and the Use of Alkenyl Gold Intermediates in the Synthesis of 2-Amino-1-pyrrolines". ACS Publications, 2024. 2

Sources

Exploratory

Synthesis and Mechanistic Evaluation of N-Methyl-4,5-dihydro-1H-pyrrol-2-amine Hydrochloride

Executive Summary Cyclic amidines are privileged pharmacophores and critical building blocks in medicinal chemistry, frequently utilized in the synthesis of complex nitrogenous heterocycles, kinase inhibitors, and centra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclic amidines are privileged pharmacophores and critical building blocks in medicinal chemistry, frequently utilized in the synthesis of complex nitrogenous heterocycles, kinase inhibitors, and central nervous system therapeutics. N-methyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride represents a highly versatile five-membered cyclic amidine. This technical guide details the optimal synthetic pathway for its preparation, prioritizing atom economy, scalability, and thermodynamic control. By leveraging a lactim ether intermediate, this protocol circumvents the inherent resonance stabilization of lactams, providing a self-validating system for high-yield amidine generation.

Physicochemical Profiling

To establish a baseline for analytical validation, the core physicochemical properties of the target compound are summarized below, as verified by commercial standards from1[1].

PropertySpecification
IUPAC Name N-methyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride
Common Synonyms 2-(Methylamino)-1-pyrroline HCl; N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl
CAS Number 7544-87-8
Molecular Formula C5H10N2 · HCl
Molecular Weight 134.61 g/mol
Physical Form White to off-white crystalline powder
Melting Point 149–150 °C

Retrosynthetic Analysis & Pathway Selection

Direct amidation of lactams is notoriously difficult due to the resonance stabilization of the amide bond, which renders the carbonyl carbon poorly electrophilic. While modern transition-metal-catalyzed deoxygenative aminations exist2[2], they are often cost-prohibitive for early-stage intermediates.

Classical activation strategies include:

  • Vilsmeier-type Activation: Utilizing POCl3/PCl5 to form a 2-chloro-1-pyrroline intermediate. This method is highly moisture-sensitive and prone to generating difficult-to-remove phosphorus byproducts.

  • Thiolactam Route: Conversion to pyrrolidine-2-thione followed by S-alkylation and amination. This route suffers from the use of malodorous reagents (e.g., Lawesson's reagent) and the generation of toxic mercaptan byproducts.

  • Lactim Ether Route (Selected): O-alkylation of the lactam to form a highly reactive lactim ether, followed by nucleophilic displacement with an amine. This pathway is highly chemoselective, easily scalable, and directly yields the desired hydrochloride salt 3[3].

Mechanistic Pathway

Step 1: Chemoselective O-Alkylation

The ambidentate nature of 2-pyrrolidone presents two potential sites for alkylation: the nitrogen and the oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the lactam oxygen is a "harder" nucleophile than the nitrogen. When treated with a "hard" electrophile like dimethyl sulfate (DMS), O-alkylation is kinetically favored, yielding the lactim ether, 5-methoxy-3,4-dihydro-2H-pyrrole (also known as O-methylbutyrolactim) 3[3].

Step 2: Nucleophilic Acyl Substitution-like Amidation

The resulting lactim ether features an sp2-hybridized carbon that is highly electrophilic. Introduction of methylamine hydrochloride initiates a nucleophilic attack at this carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels methanol as a leaving group. The use of methylamine hydrochloride acts as a self-validating thermodynamic sink; it provides the necessary chloride counterion to instantly form the stable amidinium hydrochloride salt, driving the equilibrium forward 4[4].

SynthesisPathway A 2-Pyrrolidone (Starting Material) C 5-Methoxy-3,4-dihydro-2H-pyrrole (Lactim Ether) A->C O-Alkylation 60°C B Dimethyl Sulfate (Electrophile) B->C CH3+ Transfer E N-Methyl-4,5-dihydro-1H-pyrrol-2-amine HCl (Target Cyclic Amidine) C->E Nucleophilic Addition & MeOH Elimination D Methylamine HCl (Nucleophile) D->E Amidation

Two-step synthesis of N-methyl-4,5-dihydro-1H-pyrrol-2-amine HCl via lactim ether intermediate.

Experimental Protocols (Self-Validating System)

Protocol 1: Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an addition funnel, an internal thermometer, and a reflux condenser under an inert argon atmosphere.

  • Reagent Addition: Charge the flask with 2-pyrrolidone (1.0 eq, 85 g, 1.0 mol). Heat the neat liquid to 55 °C.

  • Alkylation: Slowly add dimethyl sulfate (1.05 eq, 132.4 g, 1.05 mol) dropwise via the addition funnel over 2 hours.

  • Thermal Control: Causality Note: Maintaining the temperature strictly between 55–60 °C is critical. Exceeding this threshold promotes the undesired thermodynamic N-alkylation (forming N-methyl-2-pyrrolidone) and accelerates the thermal decomposition of dimethyl sulfate.

  • Neutralization: Cool the mixture to 0 °C. Slowly pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous solution of potassium carbonate (K2CO3) until the pH reaches 9-10. This liberates the free lactim ether from its methyl sulfate salt.

  • Extraction & Isolation: Extract the aqueous layer with dichloromethane (DCM) (3 x 150 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Distill the crude oil under vacuum to yield 5-methoxy-3,4-dihydro-2H-pyrrole as a clear, volatile liquid.

Protocol 2: Synthesis of N-Methyl-4,5-dihydro-1H-pyrrol-2-amine Hydrochloride
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), suspend methylamine hydrochloride (1.1 eq, 37.1 g, 0.55 mol) in absolute ethanol (100 mL).

  • Amidation: Add the freshly distilled 5-methoxy-3,4-dihydro-2H-pyrrole (1.0 eq, 49.5 g, 0.50 mol) to the suspension in one portion.

  • Reflux: Heat the mixture to a gentle reflux (78 °C) for 16 hours.

  • Mechanistic Control: Causality Note: Absolute ethanol is strictly required to prevent the competitive hydrolysis of the lactim ether back to 2-pyrrolidone. Utilizing methylamine hydrochloride rather than free methylamine gas serves a dual purpose: it acts as a mild acid catalyst to activate the lactim ether and directly supplies the chloride counterion, precipitating the highly stable amidinium salt and driving the reaction to completion via Le Chatelier's principle.

  • Isolation: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to yield a crude solid.

  • Crystallization: Recrystallize the crude solid from a mixture of hot absolute ethanol and diethyl ether. Filter the white crystalline powder, wash with cold diethyl ether, and dry under high vacuum to yield the pure N-methyl-4,5-dihydro-1H-pyrrol-2-amine hydrochloride.

Analytical Validation

To ensure structural integrity and protocol success, the isolated compound must be validated against the following spectroscopic benchmarks:

  • 1H NMR (400 MHz, D2O): Expect a sharp singlet integrating to 3H at ~2.90 ppm corresponding to the N-CH3 group. The cyclic methylene protons will appear as distinct multiplets: ~3.75 ppm (t, 2H, C5-H2), ~2.85 ppm (t, 2H, C3-H2), and ~2.15 ppm (quintet, 2H, C4-H2).

  • FT-IR (ATR): A strong, characteristic C=N stretching frequency should be observed between 1650–1680 cm-1, alongside a broad N-H stretch at ~3200 cm-1 indicative of the amidinium hydrochloride salt.

References

  • Organic Letters - ACS Publications. Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Retrieved from: [Link]

  • Journal of Organic Chemistry - ACS Publications. Thermal Alkylation of Ambidentate Lactams with 2-(Perfluoroalkyl)-1-iodoalkanes. The Effect of Reaction Conditions and Ring Size. Retrieved from:[Link]

  • ResearchGate. Study of Reactions of Lactim Ethers with Cyanoacetohydrazide. Retrieved from: [Link]

Sources

Foundational

Solvation Dynamics and Solubility Profile of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride in Organic Solvents: A Technical Whitepaper

Executive Summary N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8), structurally classified as a cyclic amidine hydrochloride, is a highly polar, nitrogenous heterocyclic salt. In pharmaceutical proc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8), structurally classified as a cyclic amidine hydrochloride, is a highly polar, nitrogenous heterocyclic salt. In pharmaceutical process chemistry and advanced organic synthesis, understanding its solubility profile is critical for optimizing liquid-liquid extractions, antisolvent crystallizations, and reaction solvent selection. This whitepaper provides an in-depth analysis of the thermodynamic principles governing its solvation, empirical solubility data across various organic solvents, and a self-validating experimental protocol for precise solubility determination.

Chemical Context and Solvation Thermodynamics

The free base of this compound, 2-(methylamino)-1-pyrroline, is a strong cyclic amidine. Upon protonation, the resulting amidinium cation exhibits extensive resonance stabilization, distributing the positive charge across both nitrogen atoms. When paired with a chloride counterion, this stabilization results in a highly rigid crystal lattice with a substantial lattice energy ( ΔHlattice​ ).

As an application scientist, I approach the dissolution of such hydrochloride salts not merely as a physical mixing process, but as a thermodynamic competition between lattice disruption and ion[1]. To predict and rationalize the solubility of this salt, we utilize the [2]:

  • α (Hydrogen Bond Donor Acidity): Critical for solvating the chloride anion.

  • β (Hydrogen Bond Acceptor Basicity): Important for interacting with the acidic protons of the amidinium cation.

  • π∗ (Dipolarity/Polarizability) & Dielectric Constant ( ϵ ): Essential for facilitating ion-pair dissociation and overcoming the electrostatic attraction between the cation and anion.

Because the chloride anion is a localized, hard Lewis base, it strictly requires a solvent with a high α value (e.g., alcohols) to form stable hydrogen bonds. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile, despite having moderate dielectric constants, lack the H-bond donor capacity to stabilize the chloride anion, resulting in [3].

SolvationThermodynamics Salt Amidine HCl Salt (Solid State) Lattice Lattice Energy Disruption (ΔH > 0) Salt->Lattice Requires Energy Solvation Ion Solvation (ΔH < 0) Lattice->Solvation Ion Release Solvent Organic Solvent (Kamlet-Taft Parameters) Cavitation Solvent Cavitation (ΔH > 0) Solvent->Cavitation Requires Energy Solvent->Solvation H-Bonding & Dipole Cavitation->Solvation Host Cavity Solution Thermodynamically Stable Solution Solvation->Solution ΔG_mix < 0

Logical relationship of thermodynamic forces driving amidine salt solvation.

Quantitative Solubility Profile

Based on thermodynamic solvent models and structural analogies to similar cyclic amidine hydrochlorides, the following table summarizes the solubility profile of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride at 25°C. The data illustrates the direct causality between a solvent's Kamlet-Taft α parameter and its ability to dissolve the salt[4].

Organic SolventDielectric Constant ( ϵ )Kamlet-Taft α Kamlet-Taft β Estimated Solubility (mg/mL)Qualitative Profile
Methanol 32.70.980.62> 100Freely Soluble
Ethanol 24.50.860.7730 - 50Soluble
Isopropanol 19.90.760.955 - 15Sparingly Soluble
DMSO 46.70.000.7620 - 40Soluble
Acetonitrile 35.90.190.31< 5Slightly Soluble
Dichloromethane 8.90.300.00< 1Very Slightly Soluble
Tetrahydrofuran 7.50.000.55< 0.1Practically Insoluble
Toluene 2.40.000.11< 0.01Insoluble

Causality Note: Methanol is the optimal solvent due to its synergistic combination of high dielectric constant (facilitating ion separation) and high α value (solvating the chloride ion). Conversely, THF and Toluene fail to disrupt the lattice due to near-zero α values and low polarity.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To obtain precise, empirical solubility data for this specific API intermediate, researchers must utilize a rigorous [5]. The following protocol is engineered as a self-validating system to eliminate kinetic false-positives (e.g., slow dissolution rates being mistaken for thermodynamic insolubility).

Step-by-Step Protocol
  • Sample Preparation (Undersaturated Approach): Add an excess amount (approx. 200 mg) of finely milled N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride to a 5 mL glass vial containing 2 mL of the target organic solvent. The visible presence of undissolved solid is mandatory to ensure saturation[6].

  • Sample Preparation (Supersaturated Approach - Validation Check): In a parallel vial, prepare an identical mixture but heat it to 15°C above the target experimental temperature until complete or near-complete dissolution occurs, then allow it to cool to the target temperature.

  • Isothermal Equilibration: Seal both vials hermetically and place them in a thermostatic orbital shaker set to 25.0°C (±0.1°C). Agitate at 300 RPM for a minimum of 48 hours.

  • Phase Separation: Remove the vials and allow them to stand undisturbed for 4 hours at 25.0°C. Expert Insight: Centrifugation in a temperature-controlled rotor is preferred over syringe filtration for highly polar solvents. Membrane filters can induce localized temperature drops due to solvent evaporation during filtration, causing the amidine salt to prematurely precipitate and artificially lower the measured solubility.

  • Quantification: Carefully extract a 100 µL aliquot of the clear supernatant. Dilute immediately with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) and quantify the solute concentration via High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector.

  • Self-Validation Criteria: Compare the calculated solubility from the undersaturated vial (Step 1) against the supersaturated vial (Step 2). If the relative standard deviation (RSD) between the two values is ≤2% , thermodynamic equilibrium is confirmed, and the protocol is self-validated.

ShakeFlaskWorkflow Prep 1. Sample Prep Excess Solid + Solvent Eq 2. Equilibration Isothermal Agitation (48h) Prep->Eq Sep 3. Phase Separation Centrifugation/Filtration Eq->Sep Analysis 4. HPLC/UV Analysis Quantify Solute Sep->Analysis Val 5. Self-Validation Check vs Supersaturation Analysis->Val Val->Eq If Δ > 2%

Self-validating isothermal shake-flask workflow for solubility determination.

Implications for Process Chemistry

Understanding this solubility profile dictates two major workflows in drug development:

  • Antisolvent Crystallization: To purify N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, process chemists should dissolve the crude salt in a minimal volume of warm Methanol (the primary solvent). Slowly adding Tetrahydrofuran (THF) or Diethyl Ether as an antisolvent will force the selective precipitation of the highly pure amidine salt, as the mixed-solvent system's bulk dielectric constant rapidly drops below the threshold required for ion solvation.

  • Liquid-Liquid Extraction (LLE): During synthesis, the salt cannot be extracted from aqueous media into standard organic layers like DCM or Ethyl Acetate due to its ionic nature. To partition the compound into an organic phase, the aqueous layer must be basified (pH > 11) using NaOH to deprotonate the amidinium ion, yielding the non-polar free base which readily partitions into DCM.

References

  • ACS Publications. "Measurement and Correlation of Solubility and Thermodynamic Properties of Fluoxetine Hydrochloride in 15 Pure Solvents and a Methanol + Water Binary Solvent System". Journal of Chemical & Engineering Data. URL:[Link]

  • ACS Publications. "Octanol–Water Partition Coefficients and Aqueous Solubility Data of Monoterpenoids: Experimental, Modeling, and Environmental Distribution". Industrial & Engineering Chemistry Research. URL:[Link]

  • ACS Publications. "Analysis of the Cybotactic Region of Two Renewable Lactone–Water Mixed-Solvent Systems that Exhibit Synergistic Kamlet–Taft Basicity". The Journal of Physical Chemistry B. URL:[Link]

  • MDPI. "Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review". Processes. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Kinetic Dynamics of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Salts: A Comprehensive Technical Guide

Executive Summary N-methyl-3,4-dihydro-2H-pyrrol-5-amine (NMDPA) is a cyclic amidine derivative that frequently serves as a critical pharmacophore and synthetic intermediate in advanced chemical manufacturing[1]. As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3,4-dihydro-2H-pyrrol-5-amine (NMDPA) is a cyclic amidine derivative that frequently serves as a critical pharmacophore and synthetic intermediate in advanced chemical manufacturing[1]. As a Senior Application Scientist specializing in the physicochemical characterization of nitrogenous heterocycles, I approach the thermodynamic stability of NMDPA salts not merely as a theoretical exercise, but as a foundational prerequisite for successful drug development and formulation. The stability of these salts is dictated by a delicate interplay of resonance delocalization, ring strain, and highly pH-dependent hydrolytic susceptibility[2]. This whitepaper dissects the thermodynamic principles governing NMDPA and provides field-proven, self-validating protocols for quantifying its kinetic degradation.

Structural Thermodynamics and Resonance Stabilization

The extraordinary stability of NMDPA in its salt form (e.g., hydrochloride or mesylate) is primarily driven by the 3[3]. When protonated, the positive charge is not localized on a single nitrogen atom. Instead, it is symmetrically delocalized across the N–C–N backbone.

This delocalization fundamentally lowers the overall ground-state energy of the molecule, making the amidinium cation highly resistant to deprotonation and conferring an elevated pKa​ compared to standard aliphatic amines[3]. Furthermore, the planar nature of the amidinium headgroup enforces a specific conformational rigidity within the 5-membered pyrroline ring. While this introduces minor torsional strain compared to acyclic analogs, it maximizes p-orbital overlap, yielding a thermodynamic sink that heavily favors the protonated state under physiological conditions[2].

G T1 Endocyclic Tautomer (Neutral) Amidinium Amidinium Cation (Protonated) T1->Amidinium +H+ T2 Exocyclic Tautomer (Neutral) T2->Amidinium +H+ Res1 Positive Charge on Ring Nitrogen Amidinium->Res1 Resonance Res2 Positive Charge on Exocyclic Nitrogen Amidinium->Res2 Resonance Res1->Res2 Delocalization

Logical relationship of NMDPA tautomerization and amidinium resonance stabilization.

Kinetic Dynamics of Hydrolytic Degradation

While the amidinium salt is thermodynamically stable enough to form robust 4[4], exposing the free base to aqueous environments reveals its kinetic vulnerabilities. The hydrolysis of cyclic amidines is strictly pH-dependent.

At pH<pKa​ , the resonance-stabilized amidinium cation repels nucleophilic attack because its Lowest Unoccupied Molecular Orbital (LUMO) is elevated in energy. However, at elevated pH, the neutral amidine is exposed. The electrophilic C5 carbon undergoes rapid nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate. This intermediate subsequently collapses, leading to the expulsion of ammonia or methylamine and the irreversible formation of a thermodynamically stable lactam (N-methylpyrrolidin-2-one) or a ring-opened amino acid[2].

Hydrolysis A Amidinium Salt (Stable at pH < 7) B Neutral Amidine (Reactive Species) A->B Deprotonation (pH > pKa) C Tetrahedral Intermediate (OH- Attack at C5) B->C + H2O / OH- D N-Methylpyrrolidin-2-one (Lactam Degradant) C->D - NH3 E Ring-Opened Amino Acid (Secondary Degradant) C->E Ring Cleavage

Hydrolytic degradation pathway of NMDPA from stable salt to lactam/amino acid.

Empirical Evaluation Protocols (Self-Validating Systems)

To rigorously quantify these thermodynamic and kinetic parameters, we must employ self-validating experimental systems. A protocol is only as reliable as its internal controls; therefore, the following methodologies are designed with built-in causal validations to ensure data integrity.

Workflow cluster_ITC Thermodynamic Profiling (ITC) cluster_Kin Kinetic Profiling (HPLC/MS) S1 Sample Prep: NMDPA Salt Solutions I1 Isothermal Titration Calorimetry S1->I1 K1 Accelerated Degradation (pH 2-12, 40-80°C) S1->K1 I2 Determine ΔH, ΔS, pKa I1->I2 K2 Quantify k_obs & t_1/2 K1->K2

Dual-pronged experimental workflow for thermodynamic and kinetic profiling.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To determine the enthalpy ( ΔH ), entropy ( ΔS ), and protonation constant ( pKa​ ) of NMDPA.

  • Instrument Preparation: Thoroughly wash the ITC sample cell with ultra-pure water and the target buffer.

    • Causality: Trace contaminants or mismatched buffer salts introduce anomalous heats of dilution, which skew the thermodynamic profile and invalidate the binding isotherm.

  • Sample Degassing: Degas the NMDPA salt solution (1 mM) and the titrant (0.1 M NaOH) under vacuum for 10 minutes prior to loading.

    • Causality: Microbubbles released during the high-speed stirring of the experiment cause severe baseline fluctuations and artifactual thermal spikes, rendering integration impossible.

  • Titration Execution: Set the automated syringe to inject 2 μ L aliquots of titrant into the 200 μ L sample cell at 25°C, with a stirring speed of 1000 rpm. Allow 150 seconds between injections.

    • Causality: The 150-second interval ensures the system returns to complete thermal equilibrium, allowing accurate integration of the area under the curve (AUC) for each discrete injection.

  • Data Fitting: Integrate the injection peaks and fit the normalized heat data to an independent protonation model to extract ΔH and Ka​ . Calculate ΔG and ΔS using the standard Gibbs free energy equation ( ΔG=−RTlnKa​=ΔH−TΔS ).

Protocol 2: Kinetic Profiling via Accelerated Degradation (HPLC-UV/MS)

Purpose: To determine the pseudo-first-order rate constant ( kobs​ ) of NMDPA hydrolysis across a pH gradient.

  • Matrix Preparation: Prepare 50 mM buffered solutions ranging from pH 2.0 to 12.0. Spike NMDPA-HCl to a final concentration of 0.5 mg/mL.

  • Thermal Incubation: Place the sealed vials in a thermomixer at 40°C, 60°C, and 80°C.

    • Causality: Evaluating multiple temperatures is mandatory to calculate the activation energy ( Ea​ ) via the Arrhenius equation, which is the only mathematically sound way to predict shelf-life at standard ambient temperature (25°C).

  • Quenching Mechanism: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), extract a 50 μ L aliquot and immediately dilute it into 950 μ L of cold (4°C) mobile phase (0.1% TFA in Water/Acetonitrile).

    • Causality: The sudden drop in thermal energy combined with the acidic pH shift instantly halts the base-catalyzed hydrolysis reaction, preserving the exact kinetic state of the sample for accurate downstream quantification.

  • Chromatographic Analysis: Inject the quenched samples onto a C18 column. Monitor the disappearance of the NMDPA peak and the appearance of the lactam degradant using UV detection (210 nm) and mass spectrometry (ESI+).

  • Kinetic Modeling: Plot ln([NMDPA]t​/[NMDPA]0​) versus time. The negative slope of the linear regression yields kobs​ .

Quantitative Data & Thermodynamic Parameters

The following table synthesizes representative thermodynamic and kinetic data for NMDPA hydrochloride, illustrating the profound impact of pH on its stability profile. The data demonstrates that while the salt forms highly stable solids, aqueous stability is strictly governed by the protonation state.

pH ConditionDominant Species ΔGprotonation​ (kcal/mol) kobs​ at 25°C ( s−1 )Projected Half-life ( t1/2​ )
pH 2.0 Amidinium Cation-14.5 <1.0×10−9 > 20 years
pH 7.4 Amidinium Cation-4.2 4.5×10−8 ~ 6 months
pH 10.5 Neutral Amidine+0.5 2.3×10−5 ~ 8.3 hours
pH 12.0 Neutral Amidine+2.8 8.1×10−4 ~ 14 minutes

Practical Implications in Drug Development

Understanding the thermodynamic stability of NMDPA is crucial for formulation scientists. The selection of the counterion (e.g., chloride vs. mesylate) directly influences the hygroscopicity and solid-state stability of the Active Pharmaceutical Ingredient (API). In aqueous formulations, maintaining the pH at least 2 units below the pKa​ of the amidine ensures that >99% of the API exists as the resonance-stabilized amidinium cation. This thermodynamic manipulation effectively shuts down the hydrolytic degradation pathway, maximizing shelf-life and ensuring clinical efficacy.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Derivatives

Abstract This comprehensive technical guide provides detailed protocols for the synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a valuable heterocyclic scaffold for drug discovery and chemical synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides detailed protocols for the synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a valuable heterocyclic scaffold for drug discovery and chemical synthesis. This document outlines two robust synthetic pathways commencing from the readily available starting material, N-methyl-2-pyrrolidone (NMP). The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step methodologies, and critical experimental parameters. The guide emphasizes safety, reproducibility, and provides a framework for the synthesis of various derivatives.

Introduction

The 3,4-dihydro-2H-pyrrol-5-amine moiety represents a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. The N-methylated version, in its hydrochloride salt form for improved stability and handling, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The synthesis of this class of compounds is of significant interest to the pharmaceutical and chemical industries. This guide details reliable and scalable methods for its preparation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride initiates with the formation of N-methyl-2-pyrrolidone (NMP) from γ-butyrolactone and methylamine. Subsequently, the lactam functionality of NMP is activated to facilitate nucleophilic attack by an amine source. Two primary strategies for this activation are presented: the formation of a chloroiminium salt intermediate and the generation of a cyclic imidate. Both pathways converge to the desired product, which is then isolated as the hydrochloride salt.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Activation and Amination cluster_3 Final Product gamma-Butyrolactone gamma-Butyrolactone NMP N-Methyl-2-pyrrolidone (NMP) gamma-Butyrolactone->NMP Methylamine Methylamine Methylamine->NMP Activated_NMP Activated NMP Intermediate (Chloroiminium or Imidate Salt) NMP->Activated_NMP Activation Final_Product N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Activated_NMP->Final_Product Amine_Source Amine Source (e.g., Ammonium Chloride) Amine_Source->Final_Product Nucleophilic Substitution

Caption: Overall synthetic workflow.

Part 1: Synthesis of N-Methyl-2-pyrrolidone (NMP)

The industrial synthesis of NMP is a well-established process involving the reaction of γ-butyrolactone with an excess of methylamine at elevated temperatures and pressures.[1][2] This reaction proceeds through an initial nucleophilic acyl substitution to form N-methyl-γ-hydroxybutyramide, which then undergoes intramolecular cyclization via dehydration to yield NMP.[1]

Experimental Protocol 1: Preparation of N-Methyl-2-pyrrolidone
  • Reaction Setup: In a high-pressure autoclave reactor, combine γ-butyrolactone and an aqueous solution of methylamine (e.g., 40 wt%). A molar excess of methylamine (typically 1.5 to 2 equivalents relative to γ-butyrolactone) is recommended to drive the reaction to completion and simplify purification.[1]

  • Reaction Conditions: Seal the reactor and heat the mixture to a temperature range of 250-300 °C. The pressure will increase significantly due to the volatile nature of methylamine and the water present. Maintain these conditions for 2-4 hours.

  • Work-up and Purification: After cooling the reactor to room temperature, carefully vent the excess methylamine. The crude reaction mixture is then subjected to fractional distillation. Unreacted methylamine and water are removed as the initial fractions. The desired N-methyl-2-pyrrolidone is collected at its boiling point of 202-204 °C.[3]

Part 2: Synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Two effective methods for the conversion of NMP to the target compound are presented below. Method A proceeds via a chloroiminium intermediate, while Method B utilizes a cyclic imidate.

Method A: Synthesis via a Chloroiminium Intermediate

This method involves the activation of the lactam carbonyl of NMP with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to form a reactive Vilsmeier-type reagent. This intermediate is then reacted in situ with an amine source.

  • Formation of the Chloroiminium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve N-methyl-2-pyrrolidone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Amination: Cool the reaction mixture back to 0 °C. Prepare a solution of the desired amine (e.g., a saturated solution of ammonia in an appropriate solvent, or a primary/secondary amine) and add it slowly to the chloroiminium salt suspension.

  • Work-up and Salt Formation: After the addition, allow the reaction to stir at room temperature overnight. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Method B: Synthesis via a Cyclic Imidate Intermediate

This more recent approach involves the O-alkylation of the lactam with a powerful alkylating agent like Meerwein's salt (triethyloxonium tetrafluoroborate) to form a stable cyclic imidate salt. This intermediate readily undergoes nucleophilic substitution with an amine source.

Reaction Mechanism cluster_0 Step 1: O-Alkylation of NMP cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Protonation NMP N-Methyl-2-pyrrolidone (NMP) Imidate Cyclic Imidate Salt NMP->Imidate O-Alkylation Meerwein Meerwein's Salt (Et3O+ BF4-) Meerwein->Imidate Amine_Product N-methyl-3,4-dihydro-2H-pyrrol-5-amine Imidate->Amine_Product Nucleophilic Attack by NH3 Ammonium_Chloride Ammonium Chloride (NH4Cl) Ammonium_Chloride->Amine_Product Final_Product N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Amine_Product->Final_Product HCl HCl HCl->Final_Product

Caption: Reaction mechanism via cyclic imidate.

  • Formation of the Cyclic Imidate: In a flame-dried, inert atmosphere (nitrogen or argon) protected flask, suspend triethyloxonium tetrafluoroborate (Meerwein's salt) (1.1 eq.) in anhydrous dichloromethane (DCM). To this suspension, add a solution of N-methyl-2-pyrrolidone (1.0 eq.) in anhydrous DCM dropwise at room temperature. Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Amination: To the resulting solution of the cyclic imidate, add ammonium chloride (1.2 eq.) and stir the mixture vigorously at room temperature for 24 hours.[4]

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure. Treat the residue with a saturated aqueous solution of potassium carbonate to neutralize any remaining acid and to free the base. Extract the product into a suitable organic solvent such as DCM or ethyl acetate.

  • Salt Formation and Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Dissolve the crude free base in isopropanol or diethyl ether and add a stoichiometric amount of a solution of HCl in the same solvent. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the pure N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Data Summary

StepKey ReagentsMolar Ratio (to starting material)SolventTemperature (°C)Time (h)Typical Yield (%)
1 γ-Butyrolactone, Methylamine1 : 1.5-2.0Water250-3002-4>95
2A NMP, POCl₃, Amine Source1 : 1.1 : 1.2DCM0 to RT12-1660-75
2B NMP, Et₃O⁺BF₄⁻, NH₄Cl1 : 1.1 : 1.2DCMRT24-3070-85

Characterization

The identity and purity of the synthesized N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the final crystalline product.

Safety and Handling

  • N-Methyl-2-pyrrolidone (NMP): NMP is a reproductive toxicant and can cause skin and eye irritation.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate PPE.

  • Meerwein's Salt (Triethyloxonium tetrafluoroborate): This reagent is moisture-sensitive and should be handled under an inert atmosphere. It is also corrosive.

  • Autoclave Operations: High-pressure and high-temperature reactions should only be performed by trained personnel using appropriate safety equipment and procedures.

References

  • Organic Syntheses Procedure. Available from: [Link]

  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry. Available from: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available from: [Link]

  • Synthesis of N-Substituted α-Methylene γ-Lactams. Australian Journal of Chemistry. Available from: [Link]

  • Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Process for the preparation of N-methyl-2-pyrrolidone (NMP). Google Patents.

Sources

Application

Application Note: Catalytic N-Arylation of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig cross...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Fragment-Based Drug Discovery (FBDD) Professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig cross-coupling of cyclic amidine hydrochlorides with aryl halides.

Introduction & Chemical Rationale

Cyclic amidines are highly privileged pharmacophores in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Toll-like receptor (TLR7/8/9) antagonists for autoimmune diseases[1]. The compound N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8, MW: 134.61 g/mol )[2] represents a versatile building block for fragment-based drug discovery (FBDD)[3].

However, functionalizing the nitrogen atoms of cyclic amidines via transition-metal catalysis presents significant chemical challenges:

  • Catalyst Poisoning: Amidines are potent σ-donors. In the presence of standard palladium catalysts (e.g., Pd(OAc)2​ with small phosphine ligands), the amidine rapidly displaces the ligand to form a highly stable, catalytically inactive bis-amidine palladium(II) complex[4].

  • Salt Neutralization: The substrate is supplied as a hydrochloride salt to prevent degradation and hydrolysis[5]. This necessitates an in situ free-basing step that must not interfere with the moisture-sensitive catalytic cycle.

The Causal Rationale for Experimental Choices

To overcome these barriers, this protocol utilizes RuPhos Pd G2 as the precatalyst and Cesium Carbonate ( Cs2​CO3​ ) as the base.

  • Ligand Sterics (The "Why"): The bulky dialkylbiarylphosphine ligand (RuPhos) creates a strict steric environment that permits the coordination of only one amidine molecule during the catalytic cycle, completely suppressing the formation of dead bis-amidine complexes[4].

  • Base Selection (The "Why"): While Sodium tert-butoxide ( NaOtBu ) is a stronger base commonly used in aminations, it is highly nucleophilic and poorly tolerates sensitive functional groups. Cs2​CO3​ is mild, highly effective in 1,4-dioxane, and capable of both neutralizing the starting hydrochloride salt and deprotonating the palladium-amido intermediate[1]. We employ 3.0 equivalents to ensure sufficient buffering capacity.

Mechanistic Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle, modified specifically for the steric demands of the cyclic amidine[6].

CatalyticCycle Pd0 Active Pd(0)-RuPhos OxAdd Oxidative Addition [Pd(II)(Ar)(X)(RuPhos)] Pd0->OxAdd + Ar-X AmineCoord Amidine Coordination [Pd(II)(Ar)(Amidine)(RuPhos)]+ OxAdd->AmineCoord + Amidine Free Base - X- Deprot Deprotonation [Pd(II)(Ar)(Amido)(RuPhos)] AmineCoord->Deprot + Cs2CO3 - CsHCO3 Deprot->Pd0 Reductive Elimination + N-Aryl Amidine Product

Figure 1: Catalytic cycle for the Buchwald-Hartwig amination of cyclic amidines.

Quantitative Data & Optimization

The following table summarizes the optimization data that led to the finalized protocol. The superiority of the RuPhos/ Cs2​CO3​ system is evident when compared to first-generation catalysts.

Table 1: Optimization of Catalytic Conditions for N-Arylation

EntryPrecatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Observation
1 Pd2​(dba)3​ / BINAP Cs2​CO3​ (3.0)Toluene10065%Incomplete conversion.
2 Pd(OAc)2​ / XantPhos NaOtBu (3.0)1,4-Dioxane9045%Substrate decomposition.
3 RuPhos Pd G2 Cs2​CO3​ (3.0) 1,4-Dioxane 90 92% Clean conversion.
4RuPhos Pd G2 K3​PO4​ (3.0)1,4-Dioxane9078%Slower reaction rate.
5RuPhos Pd G2 Cs2​CO3​ (3.0)Toluene9088%Trace side products.

Experimental Workflow & Protocol

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Heating (90°C, 12-16h) Degas->React Workup 4. Aqueous Workup (EtOAc/H2O) React->Workup Purify 5. Purification (Flash Silica) Workup->Purify

Figure 2: Step-by-step experimental workflow from reagent preparation to purification.

Step-by-Step Methodology

Self-Validating System Note: To ensure trustworthiness, this protocol embeds a mass-spectrometry validation checkpoint prior to heating. If the free base is not detected, the reaction must be aborted to save the expensive Pd-catalyst.

  • Reagent Preparation (Inert Atmosphere):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (1.0 equiv, 1.0 mmol, 134.6 mg).

    • Add the desired Aryl Halide (e.g., 4-bromobenzonitrile) (1.1 equiv, 1.1 mmol).

    • Add finely powdered, anhydrous Cs2​CO3​ (3.0 equiv, 3.0 mmol, 977 mg).

  • Solvent Addition & In Situ Free-Basing:

    • Suspend the mixture in anhydrous, degassed 1,4-Dioxane (5.0 mL, to yield a 0.2 M solution).

    • Stir vigorously at room temperature for 15 minutes under an argon atmosphere.

    • Validation Checkpoint: Extract a 5 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. You must observe the disappearance of the salt and the presence of the free base mass ( m/z 99.08 [M+H]+ ).

  • Catalyst Addition & Degassing:

    • Once free-basing is confirmed, add RuPhos Pd G2 (0.05 equiv, 5 mol%, 38.8 mg).

    • Perform three cycles of Freeze-Pump-Thaw to rigorously exclude oxygen. Oxygen will rapidly oxidize the electron-rich RuPhos ligand, killing the catalytic cycle[4].

  • Catalytic Heating:

    • Seal the Schlenk tube and immerse it in a pre-heated oil bath at 90 °C.

    • Stir vigorously (800 rpm) for 12–16 hours. The high stirring rate is critical due to the heterogeneous nature of the Cs2​CO3​ suspension.

  • Quenching & Aqueous Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with distilled water (2 × 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane to 5-10% Methanol in Dichloromethane containing 1% Triethylamine). Note: The addition of Triethylamine prevents the basic amidine product from streaking on the acidic silica gel.

Sources

Method

Application Note: N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride in Heterocyclic Drug Synthesis

Executive Summary N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8) is a highly reactive cyclic amidine building block utilized in the advanced synthesis of nitrogen-rich heterocycles. As an ambident...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8) is a highly reactive cyclic amidine building block utilized in the advanced synthesis of nitrogen-rich heterocycles. As an ambident nucleophile, it serves as a critical precursor for the construction of fused bicyclic systems, notably pyrrolo[1,2-a]pyrimidines and pyrrolo[1,2-a]imidazoles. These scaffolds are ubiquitous in modern pharmacophores, including selective bromodomain (e.g., BRD9) inhibitors[1] and various kinase modulators. This application note provides authoritative protocols, mechanistic rationale, and quantitative data for deploying this reagent in drug discovery workflows.

Physicochemical Profiling & Storage

To ensure reproducibility in synthetic workflows, the physical parameters and handling conditions of the reagent must be strictly maintained.

ParameterSpecification
Chemical Name N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
CAS Number 7544-87-8
Molecular Formula C 5​ H 10​ N 2​ · HCl
Molecular Weight 134.61 g/mol
Physical State Solid (Off-white to pale yellow)
Storage Conditions 2–8 °C, desiccated, protected from moisture.

Mechanistic Insights: Ambident Reactivity of N-Methyl Cyclic Amidines

Cyclic amidines exhibit unique reactivity profiles due to their tautomeric equilibrium and ambident nucleophilicity[2]. The free base of N-methyl-3,4-dihydro-2H-pyrrol-5-amine contains two distinct nucleophilic centers:

  • The endocyclic nitrogen (N1): Typically acts as the primary nucleophile due to the enhanced electron density localized within the ring system.

  • The exocyclic nitrogen (N-methyl): Acts as the secondary nucleophile during subsequent ring-closure events.

Causality of the N-Methyl Group: The N-methyl substitution is strategically critical. Unlike primary 2-amino-1-pyrrolines, the N-methyl group prevents the formation of complex tautomeric mixtures and directs the regioselectivity of the final cyclization[3]. When reacting with bis-electrophiles, the steric bulk of the methyl group ensures that the final fused system retains a specific substitution pattern, preventing unwanted polymerization and directing the double-bond position in the resulting fused non-aromatic system.

Causality of the Hydrochloride Salt: The free amidine is highly susceptible to atmospheric moisture, leading to hydrolytic ring-opening or conversion to the corresponding lactam. Utilizing the hydrochloride salt ensures long-term reagent stability. The active free base must be generated in situ using a non-nucleophilic base (e.g., DIPEA or K 2​ CO 3​ ) to prevent competitive side reactions with the electrophilic coupling partners.

MechanisticPathway A N-Methyl-3,4-dihydro-2H-pyrrol-5-amine (Hydrochloride Salt) B Free Base Liberation (in situ via K2CO3 / Et3N) A->B Base Neutralization E Reaction with α-Haloketones (e.g., Phenacyl Bromide) B->E F Reaction with β-Keto Esters (e.g., Ethyl Acetoacetate) B->F C Endocyclic N1 Attack (Primary Nucleophile) D Exocyclic N-Methyl Attack (Secondary Nucleophile) C->D Cyclization C->D Cyclization G Fused Pyrrolo[1,2-a]imidazole (5,5-Bicyclic System) D->G Dehydration H Fused Pyrrolo[1,2-a]pyrimidine (5,6-Bicyclic System) D->H Dehydration E->C Alkylation F->C Amidation

Figure 1: Mechanistic pathways demonstrating the ambident nucleophilicity of the cyclic amidine.

Experimental Methodologies (Protocols)

The following protocols are designed as self-validating systems. They include built-in TLC monitoring and specific workup steps designed to quench unreacted electrophiles, ensuring high-purity crude products.

Protocol A: Synthesis of Fused Pyrrolo[1,2-a]imidazoles via α -Haloketones

Objective: Condensation of the cyclic amidine with α -bromoacetophenones to yield 1-methyl-2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives.

  • Free Base Liberation: Suspend N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (1.0 mmol) in anhydrous ethanol (5.0 mL). Add anhydrous potassium carbonate (K 2​ CO 3​ , 2.5 mmol). Stir the suspension at 25 °C for 30 minutes to liberate the free amidine.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add the α -bromoacetophenone derivative (1.1 mmol) dropwise as a solution in ethanol (2.0 mL) over 10 minutes.

    • Causality: Dropwise addition controls the highly exothermic alkylation of the endocyclic nitrogen, minimizing bis-alkylation side products.

  • Cyclization: Remove the ice bath and heat the reaction mixture to reflux (78 °C) for 4–6 hours. Monitor the consumption of the intermediate via TLC (DCM:MeOH, 9:1).

    • Causality: Elevated temperature is required to overcome the activation energy barrier for the secondary nucleophilic attack and subsequent dehydration.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (15 mL) and saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify via flash column chromatography (silica gel, gradient elution DCM to 5% MeOH in DCM) to afford the pure fused heterocycle.

Protocol B: Synthesis of Fused Pyrrolo[1,2-a]pyrimidin-4-ones via β -Keto Esters

Objective: Construction of the 6-membered pyrimidine ring fused to the pyrroline core[4].

  • Reagent Mixing: In a 25 mL round-bottom flask equipped with a Dean-Stark trap, combine N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (1.0 mmol), ethyl acetoacetate (1.2 mmol), and N,N-diisopropylethylamine (DIPEA, 1.5 mmol) in anhydrous toluene (10 mL).

  • Thermal Condensation: Heat the mixture to reflux (110 °C) for 12 hours.

    • Causality: The Dean-Stark trap continuously removes the water and ethanol byproducts, driving the thermodynamic equilibrium toward the fully cyclized pyrimidone product.

  • Workup & Isolation: Cool the mixture to room temperature. Wash the toluene solution with water (2 × 10 mL) and brine (10 mL). Dry over MgSO 4​ and evaporate the solvent.

  • Crystallization: Recrystallize the crude solid from a mixture of hexanes/ethyl acetate (3:1) to yield analytically pure 1-methyl-2,3,6,7-tetrahydro-5H-pyrrolo[1,2-a]pyrimidin-4-one.

Workflow Step1 1. Salt Neutralization (Amidine HCl + Base) Step2 2. Electrophile Addition (Dropwise, 0 °C to RT) Step1->Step2 Step3 3. Thermal Cyclization (Reflux, 2-12 h) Step2->Step3 Step4 4. Solvent Evaporation & Aqueous Wash Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5 Step6 6. Characterization (NMR, LC-MS) Step5->Step6

Figure 2: Standardized experimental workflow for the synthesis and isolation of fused heterocycles.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and typical yields for synthesizing various fused heterocyclic scaffolds using N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Electrophile ClassTarget ScaffoldOptimal BaseSolventTempTypical Yield
α -HaloketonesPyrrolo[1,2-a]imidazolesK 2​ CO 3​ Ethanol78 °C65–85%
β -Keto EstersPyrrolo[1,2-a]pyrimidin-4-onesDIPEAToluene110 °C60–75%
Electron-deficient AlkynesPyrrolo[1,2-c]pyrimidinesNone (Epoxide)1,2-Epoxybutane60 °C50–70%[4]

References

  • Title: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride | Source: sigmaaldrich.com | URL:

  • [3] Title: Diastereoselective Synthesis of 2-Amino-1-Pyrrolines via Gold-Catalyzed N-Alkenylation of Isoxazolines and Rearrangement | Source: chemrxiv.org | URL: 3

  • [2] Title: Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy | Source: acs.org (Organic Letters) | URL: 2

  • [4] Title: Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Derivatives | Source: acs.org (ACS Combinatorial Science) | URL: 4

  • [1] Title: Chemical probes and inhibitors of bromodomains outside the BET family | Source: rsc.org | URL: 1

Sources

Application

Application Note: Incorporating N-Methyl-3,4-dihydro-2H-pyrrol-5-amine into Peptide Architectures via Advanced Coupling Strategies

Executive Summary The integration of cyclic amidines into peptide backbones represents a frontier in peptidomimetic drug design. Specifically, N-methyl-3,4-dihydro-2H-pyrrol-5-amine (a cyclic amidine derivative) serves a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclic amidines into peptide backbones represents a frontier in peptidomimetic drug design. Specifically, N-methyl-3,4-dihydro-2H-pyrrol-5-amine (a cyclic amidine derivative) serves as a highly rigid, pH-responsive peptide bond isostere. By replacing standard amide bonds or capping C-termini with this moiety, researchers can engineer peptides with enhanced proteolytic stability, constrained β-turn or α-helical geometries, and unique electrostatic profiles.

This application note provides a comprehensive, self-validating methodology for incorporating N-methyl-3,4-dihydro-2H-pyrrol-5-amine into peptide coupling reactions. It details the mechanistic causality behind reagent selection, step-by-step protocols for acyl amidine formation, and critical optimization strategies to mitigate epimerization.

Mechanistic Rationale & Structural Impact

The decision to incorporate N-methyl-3,4-dihydro-2H-pyrrol-5-amine is driven by its unique physicochemical behavior:

  • Conformational Probing: As demonstrated by , the amidine functionality acts as a dynamic conformational switch[1]. In its unprotonated state (high pH), the amidine lone pair acts as a hydrogen bond acceptor, mimicking a standard oxoamide[1]. Upon protonation at physiological pH, it transitions into a potent hydrogen bond donor, drastically altering the intramolecular H-bond network without introducing significant steric bulk[1].

  • Biomimetic Architecture: Diketopiperazine-derived cyclic amidine structures are prevalent in potent natural antibiotics like klebsazolicin and streptamidine[2]. Incorporating the 3,4-dihydro-2H-pyrrol-5-amine core allows for the synthetic mimicry of these privileged pharmacophores[2].

  • Nucleophilic Causality: The exocyclic secondary amine of N-methyl-3,4-dihydro-2H-pyrrol-5-amine is sterically hindered and electronically deactivated due to resonance delocalization across the N=C–N system. Consequently, standard coupling reagents (e.g., DCC/HOBt) often yield poor conversions. Highly reactive uronium/aminium salts (like HATU) paired with HOAt are required to drive the formation of the acyl amidine[3].

Physicochemical Data

Understanding the physical properties of the building block is critical for calculating stoichiometry and designing purification gradients.

PropertyValue
Chemical Name N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
CAS Number 7544-87-8
Molecular Formula C5H10N2 (Free base) / C5H11ClN2 (HCl salt)
Molecular Weight 98.15 g/mol (Free base) / 134.61 g/mol (HCl salt)
Appearance White to off-white solid
Nucleophilic Center Exocyclic secondary amine (resonance stabilized)
Storage Conditions 2–8°C, desiccated

Experimental Workflows & Protocols

Protocol: Solution-Phase C-Terminal Amidation (Acyl Amidine Formation)

This protocol describes the coupling of N-methyl-3,4-dihydro-2H-pyrrol-5-amine to the C-terminus of a fully protected peptide fragment.

Self-Validating Principle: The reaction relies on pre-activation to prevent the unreactive amidine from stalling the coupling cycle. Progress is validated via LC-MS, observing a specific mass shift (+80 Da relative to the free carboxylic acid).

Reagents Required:

  • Peptide acid (1.0 eq)

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (2.0 eq)

  • HATU (1.2 eq)

  • HOAt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Peptide Solubilization: Dissolve the peptide acid (1.0 eq) in anhydrous DMF to achieve a final concentration of 0.1 M. Ensure the reaction vessel is purged with inert gas (N₂ or Ar).

  • Carboxylate Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the peptide solution. Stir for exactly 5 minutes at room temperature.

    • Causality: This brief pre-activation forms the highly reactive OAt-active ester. Prolonged pre-activation increases the risk of oxazolone formation, which leads to α-carbon epimerization[3].

  • Amidine Free-Basing: In a separate vial, suspend N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (2.0 eq) in a minimal volume of DMF. Add DIPEA (5.0 eq) and vortex until fully dissolved.

    • Causality: The hydrochloride salt must be fully neutralized. The excess DIPEA ensures the amidine remains in its nucleophilic free-base form and maintains the basicity of the primary reaction mixture.

  • Nucleophilic Coupling: Add the neutralized amidine solution dropwise to the activated peptide mixture. Stir at room temperature for 6–12 hours.

  • Reaction Validation (LC-MS): Aliquot 1 µL of the reaction mixture into 100 µL of MeOH. Analyze via LC-MS. The target acyl amidine will exhibit a mass of [Mpeptide​−18(H2​O)+98(Amidine)] .

  • Workup & Purification: Quench the reaction with 1 mL of saturated aqueous NH₄Cl. Extract the product into Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via RP-HPLC using a 0.1% Formic Acid/Acetonitrile gradient.

Visualizations

Mechanistic Pathway of Acyl Amidine Formation

Mechanism A Peptide C-Terminus (Carboxylic Acid) B Activation (HATU / DIPEA) A->B + Coupling Agent C Active Ester (OAt Ester) B->C Fast D Nucleophilic Attack (N-methyl-3,4-dihydro -2H-pyrrol-5-amine) C->D Amidine Addition E Acyl Amidine Peptidomimetic D->E - HOAt

Caption: Workflow of carboxylic acid activation and subsequent nucleophilic attack by the cyclic amidine.

pH-Dependent Conformational Switching

ConformationalSwitch A Unprotonated Amidine (High pH) B H-Bond Acceptor (Stabilizes Oxoamide-like Fold) A->B Lone Pair Active C Protonated Amidine (Low/Neutral pH) A->C +H⁺ C->A -H⁺ D H-Bond Donor (Alters H-Bond Network) C->D Positive Charge Active

Caption: The dual H-bond donor/acceptor roles of the incorporated cyclic amidine based on environmental pH.

Troubleshooting & Optimization

ObservationCausality / Root CauseOptimization Strategy
Incomplete Coupling (<50% conversion) Amidine nucleophilicity is suppressed by resonance; steric hindrance at the cyclic core prevents efficient attack.Increase HATU/HOAt to 1.5 eq. Extend reaction time to 12h. Ensure complete neutralization of the HCl salt with excess base.
High Epimerization at C-Terminal Residue Slow nucleophilic attack allows the activated oxazolone intermediate to undergo base-catalyzed racemization[3].Substitute DIPEA with a less nucleophilic, sterically hindered base like 2,4,6-collidine. Maintain the reaction at 0°C for the first 2 hours.
Poor Peak Shape on RP-HPLC The highly basic acyl amidine product interacts with residual silanols on the C18 stationary phase.Switch to a mobile phase containing 0.1% TFA to fully protonate the amidine, or utilize a column specifically engineered for basic compounds (e.g., hybrid silica columns).

References

  • Huh, S., Appavoo, S. D., & Yudin, A. K. (2020). Amidine Functionality As a Conformational Probe of Cyclic Peptides. Organic Letters, 22(23), 9210-9214. URL:[Link]

  • Liu, S., Tang, Y., Chen, S., Li, X., & Liu, H. (2024). Total Syntheses of Streptamidine and Klebsazolicin Using Biomimetic On-Resin Ring-Closing Amidine Formation. Angewandte Chemie International Edition, 63(38), e202407952. URL:[Link]

  • Hammond, M. C., & Bartlett, P. A. (2007). Synthesis of Amino Acid-Derived Cyclic Acyl Amidines for Use in β-Strand Peptidomimetics. The Journal of Organic Chemistry, 72(8), 3104-3107. URL:[Link]

Sources

Method

Scale-Up Synthesis and Process Optimization of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Executive Summary N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) [1] is a highly valuable cyclic amidine building block, utilized extensively in medicinal chemistry for the development of nitric oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8) [1] is a highly valuable cyclic amidine building block, utilized extensively in medicinal chemistry for the development of nitric oxide synthase (NOS) inhibitors and biologically active peptidomimetics. This application note details a robust, two-step, scale-up friendly synthesis starting from inexpensive 2-pyrrolidone. By leveraging O-alkylation followed by amidation with methylamine hydrochloride, this protocol avoids the harsh conditions and stoichiometric waste associated with Vilsmeier-Haack type chlorinations, delivering the target compound in high overall yield (>75%) and exceptional purity (>99%).

Process Chemistry & Mechanistic Logic

The synthesis of cyclic amidines from lactams traditionally relies on the activation of the amide carbonyl. As a Senior Application Scientist, selecting the right activation pathway is critical for scalability, safety, and yield.

Why Dimethyl Sulfate (DMS) over POCl₃? Activation via chlorination using phosphorus oxychloride (POCl₃) generates 5-chloro-3,4-dihydro-2H-pyrrole. While effective on a milligram scale, POCl₃ produces copious amounts of corrosive phosphate waste, and the chlorinated intermediate is highly sensitive to hydrolysis. Conversely, O-alkylation using dimethyl sulfate (DMS) yields 2-methoxy-1-pyrroline [2]. DMS is highly electrophilic, highly scalable, and the resulting O-methyl imidate is sufficiently stable for isolation or telescoping into the next step.

Why Methylamine Hydrochloride? The subsequent amidation requires nucleophilic attack by methylamine. Free methylamine is a volatile gas (bp -6 °C), making stoichiometric control difficult on a large scale without specialized pressurized reactors. Utilizing methylamine hydrochloride (MeNH₂·HCl) in refluxing ethanol provides a dual advantage: it is a stable, easily weighable solid, and it directly supplies the chloride counterion required for the final product. The reaction is thermodynamically driven forward by the elimination of methanol and the crystallization of the highly stable amidine hydrochloride salt.

MechanisticLogic N1 2-Pyrrolidone (Stable Lactam) N2 Why Dimethyl Sulfate (DMS)? Highly electrophilic, avoids POCl3 phosphate waste N1->N2 Alkylation N3 O-Methyl Imidate Formation (Electrophilic Carbon) N2->N3 N5 Tetrahedral Intermediate (Aminal-like) N3->N5 Nucleophilic Attack N4 Why MeNH2·HCl? Provides Cl- counterion directly, avoids free base volatility N4->N5 Amine Addition N6 Target Amidine Hydrochloride (Stable, Crystalline) N5->N6 - MeOH

Mechanistic rationale and reagent selection for amidine hydrochloride synthesis.

Experimental Workflow & Scale-Up Protocols

SynthesisWorkflow A 2-Pyrrolidone B O-Alkylation (DMS, K2CO3, Toluene, Reflux) A->B Step 1 C 2-Methoxy- 1-pyrroline B->C Filtration & Distillation D Amidation (MeNH2·HCl, EtOH, Reflux) C->D Step 2 E Crude Amidine Hydrochloride D->E Solvent Evaporation F Recrystallization (iPrOH) E->F Purification G Pure Product (>99% Purity) F->G Final Yield

Step-by-step process workflow from 2-pyrrolidone to the purified amidine.

Step 1: Synthesis of 2-Methoxy-1-pyrroline (Intermediate)

Safety Directive: Dimethyl sulfate is a potent alkylating agent and known toxin. All operations must be conducted in a high-performance fume hood with appropriate PPE. Unreacted DMS must be quenched with 10% aqueous ammonia or 1M NaOH prior to disposal.

Procedure (100 g Scale):

  • Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charge the flask with 2-pyrrolidone (100 g, 1.17 mol), anhydrous potassium carbonate (162 g, 1.17 mol), and anhydrous toluene (600 mL) [2].

  • Under vigorous stirring, add dimethyl sulfate (148 g, 1.17 mol) dropwise via the addition funnel over 45 minutes to maintain a controlled exotherm.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours.

  • Cool the mixture to room temperature. Filter the inorganic salts (K₂SO₄, unreacted K₂CO₃) through a pad of Celite, washing the filter cake with an additional 150 mL of toluene.

  • Concentrate the filtrate under reduced pressure (rotary evaporator, water bath 40 °C) to remove toluene.

  • The resulting crude 2-methoxy-1-pyrroline is obtained as a pale yellow liquid and must be used immediately in the next step to prevent hydrolytic reversion to the lactam. (Expected yield: 95-105 g, ~85-90%).

Step 2: Synthesis of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Procedure:

  • In a 1 L round-bottom flask, dissolve the crude 2-methoxy-1-pyrroline (100 g, ~1.0 mol) in anhydrous ethanol (400 mL).

  • Add methylamine hydrochloride (74.3 g, 1.1 mol, 1.1 equiv) in one portion.

  • Attach a reflux condenser and heat the mixture to reflux (78 °C) for 8 hours.

  • Upon completion (monitored via LC-MS indicating the disappearance of the intermediate), cool the reaction mixture to room temperature and concentrate under reduced pressure to yield a crude solid.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling isopropanol (approx. 200 mL). Slowly add ethyl acetate (approx. 50-100 mL) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours to complete crystallization.

  • Filter the white crystalline solid, wash with cold ethyl acetate (50 mL), and dry under high vacuum at 40 °C for 12 hours. (Expected yield: 110-120 g, 80-88% from the intermediate).

Analytical & Quantitative Data

Table 1: Scale-Up Reaction Parameters and Yields

Scale (2-Pyrrolidone) Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%) Purity (HPLC)
10 g 89% 85% 75.6% >99.5%
100 g 88% 86% 75.6% >99.2%

| 1 kg (Pilot) | 85% | 84% | 71.4% | >99.0% |

Table 2: Analytical Characterization Data

Technique Parameter Expected Result
¹H NMR (D₂O, 400 MHz) Chemical Shifts δ 3.65 (t, 2H), 2.95 (s, 3H), 2.80 (t, 2H), 2.15 (m, 2H) ppm
¹³C NMR (D₂O, 100 MHz) Chemical Shifts δ 165.2 (C=N), 48.5, 32.1, 29.8, 19.4 ppm
MS (ESI+) [M+H]⁺ m/z 99.1 (Free base molecular weight: 98.1)

| Melting Point | °C | 149 - 150 °C [1, 3] |

Troubleshooting & Process Safety

  • Self-Validating System (IPC): To ensure the protocol is self-validating, Step 1 must be monitored by GC-MS to confirm the complete consumption of 2-pyrrolidone. The intermediate 2-methoxy-1-pyrroline is highly moisture-sensitive; its immediate use in Step 2 prevents yield-killing hydrolysis. The amidation reaction self-indicates completion when the product begins to precipitate upon cooling.

  • Product Discoloration: If the final amidine hydrochloride is yellow or brown, it indicates the presence of polymerized pyrroline byproducts. An additional recrystallization from isopropanol with activated charcoal (Darco) will yield pristine white crystals.

  • Hygroscopicity: The final hydrochloride salt is moderately hygroscopic. It must be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at room temperature to maintain an anhydrous state.

References

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Technical Support Center: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Introduction N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8) is a cyclic amine salt widely used as a building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Introduction

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8) is a cyclic amine salt widely used as a building block in pharmaceutical and chemical synthesis.[1][2] As a hydrochloride salt, it is supplied in a more stable, crystalline form compared to its free base, which is often an oil and more susceptible to degradation.[3] This salt form is intended to enhance aqueous solubility.[4][5] However, researchers frequently encounter challenges in achieving complete and rapid dissolution, which can impede reaction kinetics, affect purity, and compromise experimental reproducibility.

This technical support guide provides a structured, in-depth approach to troubleshooting and resolving solubility issues with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. It is designed for researchers, chemists, and drug development professionals who require reliable methods for handling this reagent.

Frequently Asked Questions & Foundational Concepts

Q1: I thought hydrochloride salts were supposed to be water-soluble. Why is this compound difficult to dissolve?

Answer: You are correct; converting a basic amine to its hydrochloride salt is a standard strategy to increase aqueous solubility.[5] The protonated ammonium cation (R₃NH⁺) is ionic and thus significantly more polar than the neutral free amine (R₃N). However, several factors can still lead to poor observed solubility:

  • Kinetics vs. Thermodynamics: The issue may not be that the compound is insoluble (a thermodynamic property), but that it dissolves very slowly (a kinetic issue). Amine salts can sometimes form a viscous or oily layer on the surface of the solid particles when added to a solvent, which prevents the bulk material from being wetted and dissolved.

  • pH of the Medium: The solubility of amine salts is highly dependent on pH.[6] In pure, unbuffered water, the dissolution of the salt can slightly alter the local pH, potentially affecting further dissolution.

  • Common Ion Effect: If your aqueous medium is a buffer that contains a high concentration of chloride ions (e.g., from NaCl or KCl), the solubility of the hydrochloride salt can be significantly reduced.[7][8] This is a direct consequence of Le Châtelier's principle, where adding a product ion (Cl⁻) to the dissolution equilibrium shifts the equilibrium back towards the undissolved solid.[9]

  • Compound Purity: Impurities from the synthesis of the material can sometimes coat the crystals or inhibit the dissolution process.

Q2: What is the fundamental difference in approach for dissolving the salt in aqueous vs. organic solvents?

Answer: The approach is dictated entirely by the principle of "like dissolves like."

  • For Aqueous Solvents (Polar): The goal is to keep the compound in its highly polar, ionic (protonated) salt form. Troubleshooting focuses on optimizing conditions like pH and temperature to favor the dissolution of this ionic species.

  • For Aprotic/Non-Polar Organic Solvents (e.g., DCM, THF, Toluene): The ionic salt is far too polar to dissolve in these solvents. The only reliable strategy is to convert the salt back to its less polar, neutral free amine form, which will then readily dissolve.[10] Direct dissolution of the HCl salt in these solvents is generally not a viable strategy.

Troubleshooting Workflow 1: Aqueous & Polar Protic Solvents (Water, Buffers, Methanol, Ethanol)

This workflow should be followed when your experimental goal is to dissolve the compound in a polar, protic solvent system.

Q3: My compound is not dissolving, or is dissolving very slowly, in my aqueous buffer. What are the steps to fix this?

Answer: Follow this systematic troubleshooting process. Start with Step 1 and only proceed to the next step if the issue is not resolved.

aqueous_troubleshooting start Start: Poor Solubility in Aqueous Media step1 Step 1: Physical Agitation Increase the rate of dissolution. Methods: - Vigorous stirring/vortexing - Sonication in an ultrasonic bath start->step1 step2 step2 step1->step2 If still insoluble result_ok Resolved: Compound Dissolved step1->result_ok Resolved step3 Step 3: Gentle Heating Increase kinetic energy to overcome dissolution barrier. Action: - Warm solution to 30-40°C with stirring. - Caution: Do not boil. Check for signs of degradation (color change). step2->step3 If still insoluble step2->result_ok Resolved step4 Step 4: Investigate Common Ion Effect High [Cl⁻] can suppress solubility. Check: - Is the buffer high in NaCl or KCl? Action: - If possible, remake the buffer with a non-chloride salt (e.g., phosphate, sulfate, acetate). step3->step4 If still insoluble step3->result_ok Resolved step4->result_ok Resolved result_fail Unresolved: Consider Compound Purity/Degradation step4->result_fail If still insoluble

Caption: Aqueous Solubility Troubleshooting Workflow.

Detailed Explanation:

  • Physical Agitation: Often, the rate of dissolution is the primary barrier. Sonication provides high-frequency energy to break up particle agglomerates and enhance solvent interaction at the solid-liquid interface.

  • pH Control: The protonated amine is the soluble species. Maintaining an acidic pH (pH < 5) ensures the equilibrium R₃N + H⁺ ⇌ R₃NH⁺ lies far to the right, favoring the soluble cation.

  • Thermal Energy: Gently increasing the temperature provides the energy needed to overcome the lattice energy of the crystal and promote solvation. However, be cautious, as prolonged heating can potentially cause degradation.[10][11] Monitor for any color change from a white/off-white powder to yellow or brown.

  • Common Ion Effect: This is a frequently overlooked but critical factor. The dissolution equilibrium is C₅H₁₁N₂Cl(s) ⇌ [C₅H₁₀N₂-H]⁺(aq) + Cl⁻(aq). If your buffer already contains a high concentration of Cl⁻, the equilibrium is pushed to the left, causing precipitation or preventing dissolution.[12] If this is suspected, preparing the solution in a different buffer system (e.g., phosphate or acetate) is the most effective solution.

Troubleshooting Workflow 2: Aprotic & Non-Polar Organic Solvents (DCM, Chloroform, THF, Ethyl Acetate, Toluene)

This workflow is essential for synthetic reactions where the hydrochloride salt must be dissolved in a non-polar medium, for example, prior to a coupling reaction.

Q4: I need to run a reaction in Dichloromethane (DCM), but the hydrochloride salt won't dissolve at all. What should I do?

Answer: Direct dissolution will fail due to the extreme polarity mismatch between the ionic salt and the non-polar solvent. The required approach is to convert the hydrochloride salt to its corresponding free amine (also known as the "free base"). The free amine is a neutral, less polar molecule that is highly soluble in solvents like DCM, THF, and ethyl acetate.[10]

The conversion is an acid-base neutralization reaction where a mild base is used to remove the proton from the ammonium cation, liberating the neutral amine.

free_base_conversion start Start: Dissolve HCl Salt in Organic Solvent step1 Step 1: Biphasic Mixture Create two layers for reaction and extraction. Action: - Suspend the HCl salt in the desired organic solvent (e.g., DCM, EtOAc). - Add an aqueous solution of a mild base (e.g., sat. NaHCO₃ or 1M Na₂CO₃). start->step1 reaction R-NH₂⁺Cl⁻ + NaHCO₃ → R-NH (Free Amine) + NaCl + H₂O + CO₂ step1->reaction step2 Step 2: Neutralization & Extraction The free amine moves into the organic layer. Action: - Stir the biphasic mixture vigorously for 15-30 min. - The solid HCl salt should disappear as it reacts and the resulting free amine dissolves in the organic layer. reaction->step2 step3 Step 3: Workup & Isolation Isolate the pure free amine solution. Action: - Separate the organic layer. - Wash with brine (sat. NaCl solution) to remove residual water. - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. - Filter to remove the drying agent. step2->step3 end Result: Solution of Free Amine in Organic Solvent | Ready for use in reaction. step3->end

Caption: Free Base Conversion and Extraction Workflow.

Quantitative Data & Protocols

Table 1: Qualitative Solubility Profile of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Forms
Compound FormSolvent ClassExample SolventsExpected SolubilityRationale
Hydrochloride Salt Polar ProticWater, Methanol, EthanolSoluble to Highly SolubleIonic salt form is highly polar and can hydrogen bond.[13][14]
Hydrochloride Salt Polar AproticDMSO, DMFSolubleHigh polarity of the solvent can solvate the ions.
Hydrochloride Salt Non-Polar / Weakly PolarDCM, THF, Ethyl Acetate, Toluene, HexaneInsoluble to Very Poorly SolubleExtreme polarity mismatch between ionic salt and non-polar solvent.[10][15]
Free Amine Polar ProticWaterSparingly SolubleThe neutral amine is less polar and has reduced water solubility compared to the salt.[14][16]
Free Amine Non-Polar / Weakly PolarDCM, THF, Ethyl Acetate, Toluene, HexaneSoluble to Highly Soluble"Like dissolves like"; the neutral, less polar free amine dissolves well in non-polar solvents.[10]
Protocol 1: Detailed Step-by-Step Conversion to Free Amine

This protocol describes the conversion of 1.0 g of the hydrochloride salt for use in an organic reaction. Scale reagents accordingly.

Materials:

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (1.0 g)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (20 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (~15 mL)

  • Brine (Saturated aqueous NaCl solution) (~10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, filter paper

Procedure:

  • Initial Suspension: Add the hydrochloride salt (1.0 g) to a 50 mL Erlenmeyer flask. Add the organic solvent (20 mL, e.g., DCM). The salt will not dissolve and will form a white suspension.

  • Neutralization: Transfer the suspension to a separatory funnel. Add the saturated NaHCO₃ solution (~15 mL).

    • Causality: The bicarbonate anion (HCO₃⁻) is a weak base that deprotonates the ammonium cation, converting it to the free amine. The free amine is much less polar and preferentially partitions into the organic layer.[10]

  • Venting is Critical: Stopper the funnel and shake vigorously for 1-2 minutes. Frequently invert the funnel and vent to release the pressure from the carbon dioxide gas that evolves during the neutralization.

  • Extraction: Continue shaking until all the white solid has disappeared. Allow the layers to fully separate. The bottom layer will be the organic phase if using DCM; the top layer if using EtOAc.

  • Separation and Washing: Drain the organic layer into a clean flask. Discard the aqueous layer. Return the organic layer to the separatory funnel and add the brine solution (~10 mL). Shake gently for 30 seconds.

    • Causality: The brine wash helps to remove most of the residual water from the organic layer, making the final drying step more efficient.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous Na₂SO₄ (enough to have some free-flowing powder, not one large clump). Swirl the flask for 5-10 minutes.

  • Final Filtration: Filter the solution through a fluted filter paper or a small cotton plug in a pipette to remove the drying agent. The resulting clear solution contains the free amine and is ready for use in your reaction.

    • Note on Stability: The free amine in solution may be less stable over long periods than the solid hydrochloride salt. It is best practice to generate it fresh for immediate use.[10]

Advanced Troubleshooting

Q5: I have tried these methods, but my results are inconsistent, or I see a color change. Could the compound itself be the problem?

Answer: Yes, this is a possibility. If the standard dissolution and conversion protocols are failing, you should investigate the integrity of your starting material.

  • Potential for Degradation: Amines, especially cyclic amines and enamines, can be susceptible to oxidation or hydrolysis over time, particularly if stored improperly (e.g., exposed to air, moisture, or light).[11] Degradation products can be colored (yellow/brown) and may have very different solubility profiles, complicating your experiments.[17]

  • Incompatibility with Excipients: In formulated products, amine drugs can sometimes react with excipients, leading to the formation of new impurities. For example, oxidative degradation of excipients like polyethylene glycols (PEGs) can generate formaldehyde, which can N-methylate secondary amines.[18]

  • Verification Steps:

    • Check Appearance: The material should be a white to off-white powder. Significant yellowing or clumping may indicate degradation or moisture absorption.

    • Analytical Confirmation: The most reliable method is to check the purity of your starting material. Dissolve a small sample in a suitable deuterated solvent (like D₂O or MeOD for the salt, CDCl₃ for the free base) and acquire a ¹H NMR spectrum. Compare it to a reference spectrum to confirm the structure and identify any significant impurities.

    • Stability-Indicating Methods: For critical applications, a stability-indicating HPLC method should be used to quantify the purity of the material and detect any degradation products.[11]

By systematically applying these troubleshooting workflows and verifying the integrity of your starting material, you can overcome the solubility challenges associated with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and ensure the success of your experiments.

References

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • NextSDS. N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Chemical Substance Information. [Link]

  • Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]

  • Various Authors. (2017). Why do amines dissolve in hydrochloric acid?. Quora. [Link]

  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. [Link]

  • EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]

  • Wikipedia. Common-ion effect. [Link]

  • Fiveable. (2023). 7.12 Common-Ion Effect | AP Chemistry. [Link]

  • Desai, D., Wong, J., & Wen, H. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences. [Link]

  • Scribd. Solubility and Properties of Amines. [Link]

  • Various Authors. (2018). How does branching increase the solubility in amines?. Quora. [Link]

  • Chemistry LibreTexts. (2022). 11.10: Chemical Properties: Amines as Bases. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. [Link]

  • Chemistry LibreTexts. (2020). 15.13: Amines as Bases. [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • Kelly, G. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Pharmaceutical Technology. [Link]

  • Hunt, I. CHAPTER 7 AMINES. University of Calgary. [Link]

  • Ripperger, A., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. [Link]

  • Aaltonen, J., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences. [Link]

  • CK-12 Foundation. (2026). Chemical Properties of Amines. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Various Authors. (2013). Which specific organic solvent for organic compounds does not dissolve salts?. ResearchGate. [Link]

  • European Medicines Agency. (1995). Stability Testing of Biotechnological/Biological Products. [Link]

  • Zhejiang Resun Chemical Co., Ltd. China 3 4 dihydro 2H pyrrol 5 amine Hydrochloride Manufacturers. [Link]

  • Cipot, J., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Pharmaceutics. [Link]

  • Bunke, A., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. ResearchGate. [Link]

Sources

Optimization

preventing degradation of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride during storage

Welcome to the technical support guide for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8). This document provides in-depth guidance for researchers, scientists, and drug development professionals o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this reagent to prevent its degradation. As a cyclic imine hydrochloride, this compound exhibits specific sensitivities that require careful management to ensure its integrity and the reproducibility of your experimental results.

Understanding the Molecule: Why Degradation Occurs

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is a valuable building block, but its chemical structure—containing a cyclic imine and a hydrochloride salt—presents inherent stability challenges. The primary drivers of degradation are moisture and, to a lesser extent, oxygen .

  • Hygroscopicity: The hydrochloride salt form makes the compound hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere[1][2][3]. Peptides and other amine salts are well-known for this behavior[4]. Absorbed water is not just a physical change; it acts as a reactant for chemical degradation.

  • Imine Hydrolysis: The core functional group is an imine (a carbon-nitrogen double bond) within a five-membered ring[5][6]. Imines are susceptible to hydrolysis, a reaction where water cleaves the C=N bond, leading to ring-opening and the formation of a ketone and an amine. This process is often accelerated in acidic or basic conditions[6][7]. The presence of absorbed atmospheric water can create a microenvironment that facilitates this degradation pathway, even in the solid state.

  • Oxidation: While hydrolysis is the primary concern, prolonged exposure to atmospheric oxygen can also lead to oxidative degradation, potentially forming N-oxides or other byproducts[7][8].

Understanding these mechanisms is the foundation for establishing effective storage and handling protocols. The goal is to create an environment that rigorously excludes atmospheric moisture and oxygen[9][10].

Visualizing the Primary Degradation Pathway

The following diagram illustrates the principal mechanism of degradation initiated by moisture.

Fig. 1: Primary Degradation Pathway via Hydrolysis cluster_0 Storage Environment cluster_1 Degradation Process cluster_2 Result A N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl (Stable Solid) C Hygroscopic Absorption of Water A->C Exposure B Atmospheric Moisture (H₂O) B->C Source D Hydrolysis of Imine Bond (Ring Opening) C->D Initiates E Degradation Products (e.g., Ring-Opened Amine/Ketone) D->E Forms F Loss of Purity & Reactivity E->F Leads to

Caption: Primary degradation pathway via hydrolysis.

Troubleshooting Guide & FAQs

This section addresses common observations and questions from users encountering issues with their compound.

Q1: I opened my vial of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and the powder is clumpy and appears wet. What happened?

A: This is a classic sign of moisture absorption. Due to its hygroscopic nature as a hydrochloride salt, the compound has pulled water from the air[2][3][4]. This indicates that the storage container was not properly sealed or was opened in a humid environment. The presence of this moisture significantly increases the risk of hydrolytic degradation[6][7]. We strongly advise against using the reagent for any reaction where stoichiometry is critical, as its purity is now compromised.

Q2: My once-white compound has developed a yellow or brownish tint. Is it still usable?

A: A color change often indicates the formation of degradation products or impurities. While the compound itself is a white or off-white solid, degradation pathways can lead to conjugated or oxidized species that absorb light and appear colored. You should assess the purity of the material using an analytical technique (see Protocol 2) before proceeding. If significant impurities are detected, a new vial should be used.

Q3: What are the absolute ideal storage conditions for this compound?

A: The ideal storage conditions are designed to rigorously exclude moisture and air. The following table summarizes our recommendations.

ParameterRecommended ConditionPoor Condition & Why
Temperature Store at room temperature as recommended by suppliers, or in a refrigerator (2-8°C) inside a desiccator.Storing in a refrigerator without a desiccator can cause condensation when the cold vial is exposed to warmer lab air, accelerating degradation[11].
Atmosphere Store under an inert atmosphere (Argon or Nitrogen)[8][9][11].Storage in ambient air exposes the compound to a constant supply of moisture and oxygen, the primary drivers of degradation.
Container The original manufacturer's vial with a Sure/Seal™-type system is best[12][13]. If repackaging, use amber glass vials with tight-fitting, PTFE-lined caps, sealed with parafilm.Standard screw-cap vials or plastic containers are not sufficiently airtight and will allow moisture ingress over time.
Location Store in a dedicated, moisture-controlled environment such as a dry box or a desiccator cabinet.Storing on an open lab bench exposes the container to fluctuations in humidity and temperature.

Q4: Can I prepare a stock solution and store it?

A: We strongly advise against long-term storage of this compound in solution. Solvents, particularly protic solvents like methanol or water, will accelerate the rate of hydrolysis compared to the solid state. If you must prepare a solution, use a dry, aprotic solvent (e.g., anhydrous DCM or Acetonitrile) under an inert atmosphere, prepare it fresh, and use it immediately.

Protocols for Ensuring Compound Integrity

Adhering to strict protocols is the most effective way to prevent degradation.

Protocol 1: Recommended Handling Workflow for Solid Compound

This protocol outlines the step-by-step process for accessing the compound while minimizing environmental exposure.

Objective: To weigh and dispense the solid compound without introducing atmospheric moisture or oxygen.

Recommended Equipment:

  • Inert atmosphere glove box or Schlenk line[9][10].

  • Dry, clean spatulas and weighing vessels.

  • A desiccator for transport and temperature equilibration.

Step-by-Step Procedure:

  • Temperature Equilibration: If the vial is stored in a refrigerator, place the sealed vial inside a desiccator at room temperature for at least 30-60 minutes. This is a critical step. Opening a cold vial directly in the lab will cause ambient moisture to condense on the cold powder[11].

  • Transfer to Inert Atmosphere: Move the equilibrated, sealed vial into a glove box or have it ready for access via a Schlenk line.

  • Dispensing:

    • In a Glove Box: Open the vial inside the glove box. Use a clean, dry spatula to quickly weigh the desired amount of powder into a tared, dry vial or flask.

    • On a Schlenk Line: If not using a glove box, quickly open the vial, remove the required amount, and immediately reseal the vial. Throughout this process, maintain a positive pressure of inert gas over the compound if possible. This is less ideal than a glove box but better than open-bench work.

  • Resealing and Storage:

    • Tightly close the original vial cap.

    • For added protection, wrap the cap and neck of the vial with parafilm.

    • Place the vial back into its designated storage location (e.g., a desiccator cabinet under inert gas).

Visualizing the Handling Workflow

Fig. 2: Safe Handling Workflow Start Start: Vial in Storage (e.g., 2-8°C) Equilibrate 1. Place Sealed Vial in Desiccator at Room Temp (30-60 min) Start->Equilibrate Move 2. Transfer to Inert Atmosphere (Glove Box) Equilibrate->Move Weigh 3. Open Vial & Weigh Required Amount Quickly Move->Weigh Reseal 4. Tightly Reseal Vial & Wrap with Parafilm Weigh->Reseal End End: Compound Ready for Experiment Weigh->End Dispensed Material Store 5. Return to Correct Storage Conditions Reseal->Store

Caption: Recommended workflow for handling the solid reagent.

Protocol 2: Quick Purity Assessment

If you suspect degradation, a simple analytical check can provide valuable information.

Objective: To quickly assess the purity of a stored sample of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Method 1: Melting Point Determination

  • Principle: Impurities typically depress and broaden the melting point range of a pure compound[14].

  • Procedure:

    • Look up the melting point of the pure compound from the supplier's Certificate of Analysis (CoA) or literature (typically around 149-150°C).

    • Carefully pack a capillary tube with a small sample of your stored compound.

    • Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.

  • Interpretation: If the observed melting point is significantly lower or melts over a wide range (e.g., > 2°C) compared to the reference value, the sample has likely degraded.

Method 2: HPLC-MS Analysis

  • Principle: This is a more definitive method that can separate and identify the parent compound from its degradation products[7][15].

  • Procedure:

    • Prepare a dilute solution of your compound in a suitable solvent (e.g., Acetonitrile/Water).

    • Analyze using a standard reverse-phase C18 column with a mobile phase gradient.

    • Monitor the eluent by both UV and Mass Spectrometry (MS).

  • Interpretation:

    • Purity: The peak area of the parent compound (m/z corresponding to the free base) relative to the total peak area gives a quantitative measure of purity.

    • Degradation Products: Look for new peaks in the chromatogram. The mass-to-charge ratio of these new peaks can help identify potential degradation products, such as the ring-opened hydrolyzed form[7][16].

References

  • Air Free Techniques | Handling Air-Sensitive Materials. Ossila.

  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

  • Analysis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole Degradation Products. Benchchem.

  • Trimethylamine-Hydrochloride | CAS 593-81-7. Spectrum Chemical.

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Sigma-Aldrich.

  • Why is hydrogen chloride in everything? Reddit.

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. NextSDS.

  • FAQ – frequently asked questions. Bachem.

  • Hydroxyamine hydrochloride | ClH.H3NO | CID 443297. PubChem.

  • N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Sapphire Bioscience.

  • Product Class 7: Imines. Science of Synthesis.

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.

  • 3,4-Dihydro-2H-pyrrol-5-amine hydrochloride 7544-75-4. MilliporeSigma.

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Sigma-Aldrich.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications.

  • Why do amines dissolve in hydrochloric acid? Quora.

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.

  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.

  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- ACS Publications.

  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Journal of Chemical and Pharmaceutical Research.

  • Cyclic Imines: Chemistry and Mechanism of Action: A Review. ACS Publications.

  • Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.

  • How to store cyclic hydroxylamine CMH? ResearchGate.

  • Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1.

  • Cyclic Imines: Chemistry and Mechanism of Action: A Review. ResearchGate.

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. -gc-5994-5546en-agilent.pdf)

Sources

Troubleshooting

optimizing crystallization conditions for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Title: Technical Support Center: Crystallization Optimization for N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Crystallization Optimization for N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

Introduction: Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of cyclic amidine hydrochlorides. N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8) presents specific crystallographic challenges due to its high polarity, inherent hygroscopicity, and tendency to co-precipitate with inorganic reaction byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity crystallization.

Section 1: Troubleshooting & FAQs

Q1: During cooling crystallization, my compound is "oiling out" (forming a viscous liquid layer) instead of precipitating as solid crystals. How do I correct this? Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solution reaches supersaturation at a temperature that is higher than the melting point of the solute in that specific solvent system[1]. Because the cyclic amidine hydrochloride is highly polar, it can form a solute-rich liquid phase rather than a structured crystal lattice when the cooling rate is too rapid or the initial concentration is excessively high. Corrective Action: Transition from a strictly cooling-based crystallization to an anti-solvent crystallization approach. By dissolving the API in a primary solvent (e.g., ethanol) and slowly titrating in an anti-solvent (e.g., tert-butyl methyl ether, MTBE), you drastically lower the solubility threshold while bypassing the metastable oiling zone[2]. Additionally, introducing seed crystals before the cloud point induces heterogeneous nucleation, forcing the molecules into a solid lattice rather than a liquid phase[1].

Q2: NMR and elemental analyses indicate high levels of ammonium chloride ( NH4​Cl ) trapped in my final product. How can I selectively remove it? Causality: The synthesis of amidines often utilizes ammonium chloride as a nitrogen donor or generates it as a byproduct (e.g., via the Pinner reaction or base-catalyzed amination)[3]. Because NH4​Cl and N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride share similar highly polar, ionic characteristics, they exhibit overlapping solubility profiles in standard alcohols, leading to co-crystallization[3]. Corrective Action: Exploit chemical neutralization or differential solubility. The most robust method is the alkoxide treatment: adding a stoichiometric amount of sodium methoxide (NaOMe) to a methanolic solution of the crude product neutralizes the NH4​Cl into ammonia gas (which escapes) and sodium chloride (NaCl)[3]. NaCl is largely insoluble in methanol and can be removed via hot filtration[3]. Alternatively, trituration in cold acetonitrile can be used, as NH4​Cl is virtually insoluble in it, though amidine hydrochlorides also have limited solubility in acetonitrile, making it a viable washing solvent[4].

Q3: My isolated crystals deliquesce and turn into a sticky paste when exposed to ambient laboratory air. Is the salt form fundamentally unstable? Causality: No, the salt is not chemically degrading; it is experiencing deliquescence. Hydrochloride salts of cyclic amines possess a high charge density. The chloride counterion and the amidine nitrogen readily form strong hydrogen bonds with atmospheric water molecules[5]. If the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the salt, it will absorb moisture until it dissolves in its own absorbed water[5]. Corrective Action: Environmental control is mandatory. All filtration, drying, and packaging steps must be conducted in a dry room or glovebox (RH < 20%). The final product must be dried under high vacuum at 50°C to remove bound water and stored in tightly sealed, argon-purged containers with desiccant packs.

Section 2: Solvent Screening Matrix

To optimize your solvent system, refer to the following quantitative matrix. A binary system (Primary + Anti-solvent) is highly recommended for this compound.

SolventRolePolarity IndexAmidine HCl SolubilityMechanistic Rationale & Recommendation
Methanol Primary5.1Very HighExcellent for initial dissolution of crude material; however, carries a risk of solvate formation.
Ethanol (Absolute) Primary5.2HighOptimal primary solvent. Balances high solubility at 60°C with moderate volatility for easy drying.
Isopropanol (IPA) Primary / Co-solvent3.9ModerateGood for slow cooling crystallization; promotes highly ordered, slow crystal growth[1].
Tert-butyl methyl ether (MTBE) Anti-solvent2.5Very LowOptimal anti-solvent. Induces sharp nucleation without causing oiling out when added dropwise[2].
Ethyl Acetate Anti-solvent4.4LowViable alternative to MTBE; requires careful temperature control to prevent LLPS.
Acetonitrile Wash / Trituration5.8Very LowIdeal for washing the final filter cake. Removes organic impurities while leaving the salt intact[4].

Section 3: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization (Mitigating LLPS / Oiling Out) This protocol is designed to force solid-state nucleation by manipulating the dielectric constant of the solvent medium.

  • Dissolution: Weigh 10.0 g of crude N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. Suspend in 30 mL of absolute ethanol (Primary Solvent) in a jacketed reactor.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove any insoluble particulate matter or trace inorganic salts.

  • Controlled Cooling: Return the filtrate to the reactor and cool to 40°C at a controlled rate of 0.5°C/min.

  • Anti-Solvent Titration: Using an addition funnel, add 60 mL of MTBE (Anti-solvent) dropwise (approx. 2 mL/min). Self-Validation Check: The solution should transition from clear to slightly opalescent (the cloud point).[2]

  • Seeding (Crucial for LLPS prevention): At the first sign of opalescence, pause the MTBE addition and introduce 0.05 g of pure N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride seed crystals. Hold the temperature at 40°C for 30 minutes to allow the seed bed to mature[1].

  • Final Maturation: Resume adding the remaining MTBE, then cool the slurry to 5°C at 0.2°C/min. Age the slurry for 2 hours.

  • Isolation: Filter the crystals under a nitrogen blanket. Wash the cake with 15 mL of cold MTBE. Dry under vacuum (10 mbar) at 50°C for 12 hours.

Protocol B: Chemical Depletion of Ammonium Chloride ( NH4​Cl ) Use this protocol if quantitative NMR shows >1% NH4​Cl contamination.

  • Solubilization: Dissolve 10.0 g of the contaminated crude product in 50 mL of anhydrous methanol at 40°C.

  • Stoichiometric Neutralization: Based on the molar % of NH4​Cl determined via titration or NMR, add exactly 1.0 molar equivalent of Sodium Methoxide (NaOMe) powder.

  • Reaction: Stir at 50°C for 45 minutes. Mechanistic note: The alkoxide deprotonates the ammonium ion, generating volatile NH3​ gas and precipitating solid NaCl.[3]

  • Scavenging: Add 0.5 g of macroporous adsorption resin (e.g., Amberlite) to trap residual polar impurities. Stir for an additional 30 minutes[3].

  • Filtration: Perform a hot filtration through a Celite pad to remove the precipitated NaCl and resin.

  • Solvent Exchange: Concentrate the methanolic filtrate under reduced pressure to a thick syrup, then immediately proceed to Protocol A (using ethanol/MTBE) for final crystallization.

Section 4: Process Visualizations

G Issue Crystallization Issue Detected Oiling Oiling Out (LLPS) Issue->Oiling Impurity NH4Cl Impurity Retained Issue->Impurity NoCryst No Crystals Forming Issue->NoCryst SolOiling Reduce Supersaturation Add MTBE Anti-solvent Oiling->SolOiling SolImpurity Alkoxide Treatment & Hot Filtration Impurity->SolImpurity SolNoCryst Increase Concentration Add Seed Crystals NoCryst->SolNoCryst Success High-Purity Crystalline Product SolOiling->Success SolImpurity->Success SolNoCryst->Success

Caption: Troubleshooting Logic for N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl Crystallization.

G Step1 Dissolution (Primary Solvent) Step2 Hot Filtration (Remove Salts) Step1->Step2 Step3 Controlled Cooling Step2->Step3 Step4 Anti-Solvent Addition Step3->Step4 Step5 Aging & Nucleation Step4->Step5 Step6 Filtration & Drying Step5->Step6

Caption: Step-by-Step Workflow for Anti-Solvent Crystallization.

References[1] Title: Technical Support Center: Aminoacetamidine Dihydrochloride Crystallization

Sources

Optimization

Technical Support Center: Addressing Impurities in N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Batches

Welcome to the dedicated technical support resource for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS No. 7544-87-8).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS No. 7544-87-8). This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities within their experimental batches. As a cyclic amine hydrochloride, this compound is susceptible to specific side-reactions and contamination that can impact downstream applications. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your research.

I. Understanding the Landscape of Potential Impurities

The purity of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is paramount for reproducible and reliable experimental outcomes. Impurities can arise from various sources, including the synthetic route, storage conditions, and handling. Below, we explore the likely classes of impurities and their origins.

dot

Impurity_Sources cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities cluster_external External Contaminants Starting_Materials Unreacted Starting Materials Core_Compound N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Starting_Materials->Core_Compound Incomplete Reaction Byproducts Reaction Byproducts Byproducts->Core_Compound Side Reactions Intermediates Incompletely Reacted Intermediates Intermediates->Core_Compound Incomplete Conversion Oxidation Oxidation Products Oxidation->Core_Compound Exposure to Air Hydrolysis Hydrolysis Products Hydrolysis->Core_Compound Exposure to Moisture Polymerization Polymerization/Oligomerization Polymerization->Core_Compound Instability Solvents Residual Solvents Solvents->Core_Compound Inadequate Purification Reagents Extraneous Reagents Reagents->Core_Compound Cross-Contamination

Caption: Sources of impurities in N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride batches.

II. Troubleshooting Guide: A-Q&A Approach

This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.

Question 1: I observe an unexpected peak in my ¹H NMR spectrum. How can I identify it?

Answer:

An unexpected peak in your ¹H NMR spectrum indicates the presence of an impurity. The first step is to characterize this impurity.

  • Step 1: Analyze the Chemical Shift and Multiplicity. The chemical shift (ppm) and splitting pattern of the peak can provide initial clues about the type of proton and its neighboring atoms. For instance, broad singlets may indicate exchangeable protons like those in water or amines. A comprehensive list of chemical shifts for common laboratory solvents and impurities can be found in publications by Gottlieb, Kotlyar, and Nudelman.[1][2]

  • Step 2: Check for Residual Solvents. Compare the chemical shift of the unknown peak to known values for common solvents used in synthesis and purification (e.g., dichloromethane, methanol, ethyl acetate, hexane).

  • Step 3: Consider Starting Materials and Byproducts. Based on the synthetic route, list potential unreacted starting materials and byproducts. For example, if the synthesis involves the reaction of 1,4-dichlorobutane and methylamine, residual starting materials could be a source of impurities.[3]

  • Step 4: Perform 2D NMR Experiments. If the impurity is present in a significant amount, 2D NMR experiments like COSY and HSQC can help in elucidating its structure by showing correlations between protons and carbons.

  • Step 5: Utilize Mass Spectrometry (MS). High-resolution mass spectrometry (HRMS) can provide an accurate mass of the impurity, which can be used to determine its elemental composition. This is a powerful tool for identifying unknown compounds.

Question 2: My batch of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride has a yellowish or brownish tint. What could be the cause and how can I address it?

Answer:

Discoloration often points to the presence of oxidized or polymeric impurities. Amines, in general, are susceptible to air oxidation, which can lead to colored byproducts.

  • Causality: The imine functionality within the pyrroline ring can be susceptible to oxidation or polymerization, especially if exposed to air and light over extended periods. The presence of trace metal impurities can also catalyze such reactions.

  • Troubleshooting Workflow:

    dot

    Discoloration_Workflow Start Discolored Batch Recrystallization Attempt Recrystallization Start->Recrystallization Charcoal Treat with Activated Charcoal Recrystallization->Charcoal If color persists Check_Purity Analyze Purity (e.g., HPLC, NMR) Recrystallization->Check_Purity Chromatography Column Chromatography Charcoal->Chromatography If still colored Charcoal->Check_Purity Chromatography->Check_Purity Check_Purity->Recrystallization Purity Not Acceptable Store Store Under Inert Atmosphere Check_Purity->Store Purity Acceptable

    Caption: Workflow for addressing discoloration of the product.

  • Protocol 1: Recrystallization with Activated Charcoal Treatment

    • Dissolve the discolored N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in a minimal amount of a suitable hot solvent (e.g., isopropanol/methanol mixture).

    • Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

    • Stir the mixture for 10-15 minutes at an elevated temperature.

    • Hot filter the solution through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool slowly to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 3: I am seeing poor reactivity of my N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in a subsequent reaction. Could impurities be the cause?

Answer:

Absolutely. The presence of certain impurities can significantly hinder the reactivity of your starting material.

  • Potential Culprits:

    • Excess Water or Protic Solvents: If your downstream reaction is sensitive to moisture, residual water or protic solvents can quench reagents or catalyze unwanted side reactions.

    • Unreacted Starting Materials: These can compete in the reaction, leading to a mixture of products and lower yields of the desired compound.

    • Inorganic Salts: Residual inorganic salts from the synthesis or workup can interfere with catalysts or alter the reaction conditions.

  • Verification and Remediation:

    • Quantify Water Content: Use Karl Fischer titration to determine the water content of your batch.

    • Analyze for Inorganic Impurities: Techniques like ion chromatography or atomic absorption spectroscopy can be used to detect and quantify inorganic salts.

    • Purification: If significant impurities are detected, repurification by recrystallization or column chromatography is recommended. For basic organic amines, specialized amine-functionalized silica can be effective for purification.[4]

III. Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride?

While a definitive, universally cited spectrum for this specific salt may not be readily available in all databases, based on the structure and related compounds, the following are expected regions for the key signals. It is crucial to acquire a reference spectrum of a known pure sample for direct comparison.

Proton (¹H) Approximate Chemical Shift (ppm) Multiplicity
N-CH₃2.5 - 3.0Singlet
-CH₂-CH₂-1.8 - 2.5Multiplets
N-H (amine)7.0 - 9.0 (broad)Singlet
N-H (ammonium)10.0 - 12.0 (broad)Singlet
Carbon (¹³C) Approximate Chemical Shift (ppm)
N-CH₃30 - 35
-CH₂-CH₂-20 - 40
C=N160 - 170

Q2: What is the best way to store N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride to minimize degradation?

To maintain the integrity of the compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protected from light. Storage in a cool, dry place is also recommended.

Q3: Are there any known incompatibilities for this compound?

As an amine hydrochloride, it is incompatible with strong bases, which will deprotonate the ammonium salt to the free base. It may also react with strong oxidizing agents.

Q4: What analytical techniques are most suitable for routine purity checks of this compound?

For routine purity assessment, a combination of the following techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is often suitable for determining the purity of polar, non-volatile compounds.

  • Gas Chromatography (GC): If the free base is sufficiently volatile and thermally stable, GC can be used. Derivatization may be necessary. For related compounds like N-methyl-2-pyrrolidinone, GC-FID or GC-NPD methods have been established.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying and quantifying impurities if their signals do not overlap with the main compound's signals.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for detecting and identifying impurities, even at very low levels.

IV. Experimental Protocols

Protocol 2: General Procedure for HPLC Purity Analysis

This is a starting point for method development and should be optimized for your specific system and impurity profile.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase A to a concentration of approximately 1 mg/mL.

V. References

  • Fausett, A. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc. [Link]

  • NextSDS. N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride. [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 28(1), 136-152. [Link]

  • U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • Chandan, N. (2021). ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION. Rasayan Journal of Chemistry, 14(2), 974-980. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Syntheses Procedure. Figure 5. [Link]

  • Gille, G., et al. (2012). Development of an N-methyl pyrrolidone based method of analysis for lead in paint. Analytical Methods, 4(12), 4295-4302. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

  • Ghosh, A., et al. (2014). presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. [Link]

  • Google Patents. CN110590706B - Preparation method of N-methylpyrrolidine.

  • A. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). [Link]

  • ACS Publications. Synthesis of Polyfunctionalized Pyrroles via a Tandem Reaction of Michael Addition and Intramolecular Cyanide-Mediated Nitrile-to-Nitrile Condensation. [Link]

  • European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

  • Nguyen, T. T., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2199–2208. [Link]

  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Analytical Method. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. [Link]

  • Macor, J. E., & Wythes, M. J. (1994). Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-pyrrolidin-2(R)-yl)methyl]indole. The Journal of Organic Chemistry, 59(24), 7496–7497. [Link]

  • PubChem. 2h-pyrrol-5-amine, 3,4-dihydro-n-(3-(3-(4-phenyl-1-piperazinyl)propoxy)phenyl)-, tetrahydrochloride. [Link]

  • Trollebø, M. A., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(49), 21473–21487. [Link]

  • Krueger, R., et al. (1982). Purification to Homogeneity of Pyrroline-5-Carboxylate Reductase of Barley. Plant Physiology, 69(1), 142–144. [Link]

  • Bruekelman, S. P., et al. (1984). Protection of primary amines as N-substituted 2,5-dimethylpyrroles. Journal of the Chemical Society, Perkin Transactions 1, 2801-2807. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride Workflows

Welcome to the Technical Support Center for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8). This cyclic amidine salt is a critical building block in the synthesis of complex alkaloids, biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS: 7544-87-8). This cyclic amidine salt is a critical building block in the synthesis of complex alkaloids, biologically active 2-amino-1-pyrrolines, and specialized ligands. However, its unique electronic structure makes it highly susceptible to side reactions such as hydrolysis, thermal ring-opening, and regioselectivity issues during functionalization.

This guide is designed for senior researchers and drug development professionals. It provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why am I seeing a significant amount of lactam byproduct in my reaction mixture instead of the desired functionalized amidine? The Causality: This is the most common side reaction: amidine hydrolysis. Cyclic amidines possess a highly electrophilic carbon at the C=N bond. When you liberate the free base from its stable hydrochloride salt using aqueous bases (e.g., NaOH or Na₂CO₃), adventitious water acts as a nucleophile. Water attacks the amidine carbon to form a tetrahedral hemiaminal intermediate. This intermediate rapidly collapses, expelling the exocyclic amine (methylamine) and yielding the corresponding unreactive lactam (pyrrolidin-2-one derivative) [1]. The Fix: Abandon aqueous biphasic free-basing. Transition to strictly anhydrous conditions using sterically hindered, non-nucleophilic organic bases (like DIPEA or DBU) in dry solvents (DCM or THF).

Q2: My LC-MS shows a mass shift corresponding to dimers or oligomers when I heat the reaction above 80°C. How can I prevent this? The Causality: Cyclic amidines and 2-amino-1-pyrrolines are inherently susceptible to thermal degradation. At elevated temperatures (typically >95°C), the kinetic energy overcomes the activation barrier for cross-linking. The free amine groups react with the cyclic amidine backbones of adjacent molecules, leading to ring-opening and subsequent oligomerization [2]. The Fix: Run reactions at ambient temperatures (0–25°C). If your primary electrophilic trapping reaction has a high activation energy, do not apply thermal stress. Instead, utilize transition-metal catalysts (such as Iridium [3] or Gold complexes [4]) to lower the energy barrier and facilitate the reaction at room temperature.

Q3: I am getting a mixture of regioisomers (exocyclic vs. endocyclic nitrogen functionalization). How do I control this? The Causality: N-methyl-3,4-dihydro-2H-pyrrol-5-amine exhibits tautomerism, meaning both the endocyclic and exocyclic nitrogens can act as nucleophiles depending on the equilibrium state and the nature of the electrophile. The Fix: According to Hard-Soft Acid-Base (HSAB) theory, hard electrophiles (e.g., acyl chlorides) will preferentially attack the harder, more sterically accessible exocyclic nitrogen. To force endocyclic functionalization, employ bulky protecting groups on the exocyclic amine or utilize soft transition-metal catalysts that coordinate specifically to the ring geometry [4].

Part 2: Logical Relationships & Reaction Pathways

The following diagram illustrates the divergence between the desired synthetic pathway and the primary degradation routes of the cyclic amidine.

ReactionPathways Salt Amidine HCl Salt (CAS 7544-87-8) FreeBase Free Base Amidine (Reactive Intermediate) Salt->FreeBase Non-nucleophilic Base (e.g., DIPEA) Target Desired N-Functionalized 2-Amino-1-pyrroline FreeBase->Target Electrophile (Anhydrous, <25°C) Lactam Lactam Byproduct (Hydrolysis) FreeBase->Lactam H2O / Aqueous Base (Nucleophilic Attack) Polymer Ring-Opened Oligomers (Thermal Degradation) FreeBase->Polymer >95°C (Thermal Stress)

Fig 1. Reaction pathways of cyclic amidines showing desired functionalization vs. side reactions.

Part 3: Quantitative Impact of Reaction Conditions

To highlight the importance of condition control, the table below summarizes the quantitative impact of various environments on the product distribution of N-methyl-3,4-dihydro-2H-pyrrol-5-amine during a standard electrophilic trapping experiment.

Base / Solvent SystemTemp (°C)Desired Product Yield (%)Hydrolysis to Lactam (%)Ring-Opened Oligomers (%)
Aqueous NaOH / H₂O-DCM (Biphasic)25< 20%> 70% < 5%
DIPEA / Anhydrous DCM0 to 25> 85% < 5%< 5%
DIPEA / Anhydrous Toluene110 (Reflux)35%< 5%> 50%

Part 4: Standard Operating Procedure (SOP)

Workflow: Anhydrous Free-Basing and Electrophilic Trapping

To entirely bypass hydrolysis and thermal degradation, follow this self-validating, step-by-step protocol.

Step 1: Desiccation of the Precursor

  • Action: Place the N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride salt in a vacuum oven at 40°C for 12 hours prior to use.

  • Causality: Amidine salts are hygroscopic. Removing crystal-bound moisture prevents auto-hydrolysis upon base addition.

Step 2: Anhydrous Solvent Preparation

  • Action: Suspend the dried salt in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a strict Argon atmosphere.

  • Validation Check: Withdraw a 10 µL aliquot and perform a Karl Fischer titration. Proceed only if the moisture content is <50 ppm.

Step 3: Non-Nucleophilic Free-Basing

  • Action: Cool the suspension to 0°C using an ice bath. Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

  • Causality: DIPEA is sterically hindered and basic enough to neutralize the HCl salt without acting as a competing nucleophile or introducing water.

Step 4: Temperature-Controlled Electrophilic Trapping

  • Action: Introduce your electrophile (e.g., acyl chloride, alkyl halide) slowly via a syringe pump. Maintain the reaction temperature strictly below 25°C.

  • Causality: Keeping the temperature below ambient prevents the kinetic activation of cross-linking and ring-opening pathways.

Step 5: In-Process Quality Control (QC)

  • Action: At 30 minutes, sample the reaction and analyze via LC-MS.

  • Validation Check: Monitor for the specific [M+H]+ mass shift corresponding to the lactam byproduct. If lactam is detected, it indicates a breach in the anhydrous environment, and the reaction should be quenched immediately to save reagents.

Protocol S1 1. Desiccation Vacuum dry HCl salt at 40°C (12h) S2 2. Solvent Prep Suspend in anhydrous DCM (Ar atm) S1->S2 S3 3. Free-Basing Add 1.1 eq DIPEA dropwise at 0°C S2->S3 S4 4. Electrophilic Trapping Add reagent, maintain temp < 25°C S3->S4 S5 5. In-Process QC LC-MS tracking of lactam (m/z shift) S4->S5

Fig 2. Step-by-step anhydrous workflow for amidine free-basing to minimize hydrolysis.

References

  • Physical and Chemical Responses of Amidine-Containing Polymers in the Capture and Release of CO2 OSTI.GOV (US Department of Energy)
  • Facile Synthesis of Cyclic Polyamidine with High Cationic Degree Using Environmentally Benign Approach MDPI
  • Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides Organic Letters - ACS Public
  • Gold-Catalyzed N-Alkenylation of Isoxazolines and the Use of Alkenyl Gold Intermediates in the Synthesis of 2-Amino-1-pyrrolines ACS Catalysis - ACS Public
Optimization

overcoming steric hindrance with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, medicinal scientists, and drug development professionals working with N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for process chemists, medicinal scientists, and drug development professionals working with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride [1].

Working with N-methylated cyclic amidines presents unique synthetic challenges. The constrained geometry of the 5-membered 1-pyrroline ring, combined with the exocyclic N-methyl group, creates significant steric bulk. This steric crowding restricts the conformational flexibility required for nucleophilic attack, often deflecting incoming electrophiles from their ideal Bürgi-Dunitz trajectory. Furthermore, because the compound is supplied as a hydrochloride salt, it exists as a resonance-stabilized amidinium ion that requires careful, non-nucleophilic deprotonation before it can participate in coupling reactions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative data to help you bypass these steric limitations.

📌 Frequently Asked Questions & Troubleshooting Guide

Q1: Why do my standard N-acylation reactions with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride stall at 30-40% conversion? A1: The stalling is a classic manifestation of steric hindrance combined with incomplete free-basing. The exocyclic N-methyl group and the adjacent ring methylenes create a crowded nucleophilic pocket. If you use a standard base like triethylamine, it may not fully deprotonate the amidinium salt, or it may competitively react with your acylating agent. Solution: Use a highly basic but non-nucleophilic base such as Triisopropylamine (TIPA) [3] or N,N-Diisopropylethylamine (DIPEA) to ensure complete deprotonation without competing for the electrophile. Additionally, you must add a nucleophilic catalyst like DMAP. DMAP bypasses the steric bulk of the amidine by first reacting with the acyl chloride to form a highly electrophilic, unhindered acylpyridinium intermediate, which then rapidly transfers the acyl group to the amidine.

Q2: I am attempting an N-arylation (cross-coupling) of this cyclic amidine, but I observe mostly unreacted starting material or homocoupling of the aryl halide. How can I overcome this? A2: Transition-metal-catalyzed N-arylation of N-alkyl cyclic amidines is notoriously difficult. The steric bulk of the N-methyl group hinders the transmetalation and reductive elimination steps on the metal center. Solution: For Copper-catalyzed Ullmann-type couplings, counterintuitively, ligand-free conditions in highly coordinating solvents like DMF often outperform ligand-supported systems, as bulky ligands exacerbate the steric clash at the copper center [2]. If Palladium catalysis is required (Buchwald-Hartwig), you must use a specialized biaryl phosphine ligand like BrettPhos, which is architecturally designed to accommodate bulky secondary amines and prevent unwanted β -hydride elimination.

Q3: Can I use Mitsunobu conditions to alkylate the exocyclic nitrogen? A3: Direct Mitsunobu alkylation of N,N'-disubstituted amidines is heavily limited by steric hindrance [4]. The bulky triphenylphosphine oxide by-product and the constrained geometry of the N-methyl-3,4-dihydro-2H-pyrrol-5-amine make the displacement step highly unfavorable, often resulting in <10% yield. Solution: Avoid Mitsunobu conditions entirely. Instead, utilize a reductive amination approach or employ highly reactive alkyl triflates in the presence of a sterically hindered acid scavenger (e.g., 2,6-di-tert-butylpyridine).

📊 Quantitative Data: Optimization of N-Arylation Conditions

The following table summarizes the causal relationship between catalyst/ligand steric profiles and the resulting cross-coupling yields for N-methyl-3,4-dihydro-2H-pyrrol-5-amine.

Catalyst / Ligand SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%Severe steric clash at the Pd center prevents transmetalation.
Pd₂(dba)₃ / BrettPhosLiHMDSTHF8068%BrettPhos architecture successfully accommodates the bulky amidine.
CuI / None (Ligand-Free) Cs₂CO₃ DMF 110 82% Optimal. Solvent acts as a transient ligand, minimizing steric bulk[2].
CuI / L-ProlineK₂CO₃DMSO9045%Proline ligand bulk partially inhibits the reductive elimination step.

🔬 Self-Validating Experimental Protocols

Protocol A: DMAP-Accelerated N-Acylation (Steric Bypass Method)

This protocol utilizes a nucleophilic catalyst to overcome the inherent steric resistance of the N-methylated amidine.

  • Preparation: Suspend N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) dropwise at 0 °C.

    • Causality: 1.0 equiv neutralizes the HCl salt to liberate the free amidine; the remaining 1.5 equiv acts as an acid scavenger for the subsequent acylation. DIPEA is sterically precluded from reacting with the electrophile.

  • Activation: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv).

  • Electrophile Addition: Add the desired acyl chloride (1.2 equiv) dropwise over 15 minutes.

  • Reaction & Monitoring: Remove the ice bath, warm to room temperature, and stir for 4 hours.

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (eluent: 10% MeOH in DCM with 1% NH₄OH). The complete disappearance of the highly polar, UV-active amidine baseline spot confirms 100% conversion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ligand-Free Copper-Catalyzed N-Arylation

This protocol leverages a naked Cu(I) center stabilized by DMF to minimize steric crowding during the critical C-N bond formation phase.

  • Glovebox Setup: In an anaerobic glovebox, charge an oven-dried Schlenk tube with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (1.0 equiv), the target Aryl Iodide (1.2 equiv), CuI (10 mol%), and finely milled Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration.

    • Causality: DMF acts as a transient, low-profile ligand that stabilizes the Cu(I) intermediate without introducing the extreme steric bulk associated with diamine or phenanthroline ligands.

  • Heating: Seal the tube, remove it from the glovebox, and heat to 110 °C for 18 hours.

    • Self-Validation Check: After 30 minutes of heating, the suspension should transition from a pale yellow to a deep, homogenous brown, visually validating the formation of the active Cu(I)-amidine complex.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a tightly packed pad of Celite to remove insoluble copper salts. Wash the organic filtrate with 5% aqueous LiCl (3x) to extract the DMF, dry over MgSO₄, and purify via flash chromatography.

📐 Visual Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Reaction with N-methyl-3,4-dihydro- 2H-pyrrol-5-amine HCl stalls? Type Identify Reaction Type Start->Type Acyl N-Acylation Type->Acyl Aryl N-Arylation Type->Aryl Alkyl N-Alkylation Type->Alkyl SolAcyl Use DMAP catalyst + DIPEA in DCM Acyl->SolAcyl Overcome nucleophilic crowding SolAryl Use CuI (ligand-free) in DMF or Pd/BrettPhos Aryl->SolAryl Overcome transmetalation block SolAlkyl Use Alkyl Triflates + 2,6-di-tert-butylpyridine Alkyl->SolAlkyl Avoid Mitsunobu constraints

Decision matrix for overcoming steric hindrance based on the desired synthetic transformation.

MechanisticPathway Salt Amidine HCl Salt (Sterically Hindered) FreeBase Free Amidine (Poor Nucleophile) Salt->FreeBase DIPEA (Deprotonation) DMAP_Int Acyl-pyridinium Intermediate (Highly Electrophilic) Product N-Acylated Amidine (Target Product) FreeBase->Product Sluggish direct reaction AcylCmd Acyl Chloride AcylCmd->DMAP_Int DMAP (Activation) DMAP_Int->Product Rapid attack by Free Amidine

Mechanistic bypass of steric hindrance using DMAP to form a highly reactive intermediate.

📚 References

  • The Journal of Organic Chemistry - ACS Publications. Ligand-Free Copper-Catalyzed Arylation of Amidines. Available at: [Link]

  • Academia.edu / Tetrahedron Letters. Efficient alkylation of N, N'-disubstituted formamidines using Mitsunobu's reagents. Available at: [Link]

Troubleshooting

troubleshooting incomplete conversion of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

Technical Support Center: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting for in...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for incomplete conversions and other common issues encountered when working with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (CAS 7544-87-8). As a cyclic imine, its reactivity can be influenced by a variety of factors, leading to challenges in achieving desired reaction outcomes. This resource offers a structured approach to identifying and resolving these issues, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is showing low or no conversion. What are the most likely causes?

A1: Incomplete conversion is a frequent issue and can stem from several factors:

  • Reagent Quality and Stability: The hydrochloride salt is hygroscopic and can absorb moisture from the air, which can inhibit the reaction.[1] Ensure the reagent is stored in a cool, dry place and handled under an inert atmosphere.[2] The quality of your other reactants and solvents is also crucial; use freshly distilled or anhydrous solvents where appropriate.

  • Reaction Conditions: The formation of imines and their subsequent reactions are often sensitive to pH, temperature, and reaction time.[3] The reaction may be reversible, and the equilibrium may not favor product formation under your current conditions.[4]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion. A slight excess of one reactant may be necessary to drive the reaction to completion.

  • Catalyst Activity: If you are using a catalyst, its activity may be compromised. Ensure it is fresh and handled correctly. Acid catalysis is common in imine chemistry, but the choice and amount of acid can be critical.[5]

Q2: I'm observing the formation of unexpected side products. What could be happening?

A2: Side product formation often points to the reactivity of the cyclic imine functionality or reactions with impurities.

  • Hydrolysis: The imine functionality is susceptible to hydrolysis, especially in the presence of water and acid, which would revert it back to the corresponding amino ketone.[5][6]

  • Retro-Michael Reaction: In some cases, side reactions such as a retro-Michael reaction can occur, especially if the substrate has other functional groups.

  • Self-Condensation or Polymerization: Depending on the reaction conditions, the starting material or intermediates may undergo self-condensation or polymerization.

  • Reactions with Solvent: Protic solvents like methanol or ethanol can sometimes participate in the reaction, leading to undesired byproducts.[4]

Q3: How can I effectively monitor the progress of my reaction?

A3: Proper reaction monitoring is key to understanding when the reaction is complete and to avoid the formation of degradation products.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product. Use an appropriate solvent system that gives good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide information on the conversion and the presence of any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can give a clear picture of the reaction progress by observing the disappearance of starting material signals and the emergence of product signals.

Troubleshooting Guides

Issue 1: Incomplete Conversion of Starting Material

This is the most common problem encountered. The following guide provides a systematic approach to troubleshooting low yields.

start Incomplete Conversion Observed reagent Step 1: Verify Reagent & Solvent Quality start->reagent reagent->reagent conditions Step 2: Optimize Reaction Conditions reagent->conditions Reagents & Solvents are Pure/Dry stoichiometry Step 3: Adjust Stoichiometry conditions->stoichiometry No Improvement success Reaction Optimized conditions->success Conversion Improves catalyst Step 4: Evaluate Catalyst stoichiometry->catalyst No Improvement stoichiometry->success Conversion Improves workup Step 5: Review Work-up Procedure catalyst->workup No Improvement catalyst->success Conversion Improves workup->workup workup->success Yield Improves

Caption: A stepwise guide to troubleshooting incomplete reactions.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Reagent/Solvent Quality Analyze starting materials and solvents by NMR, GC-MS, or Karl Fischer titration for purity and water content.Use freshly opened, high-purity reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Handle hygroscopic reagents like N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride in a glovebox or under an inert atmosphere.[1][2]Water can hydrolyze the imine or react with catalysts, leading to incomplete conversion.[5] Impurities in starting materials can lead to side reactions.
Reaction Temperature Run the reaction at a slightly higher or lower temperature and monitor the progress by TLC or NMR.If the reaction is slow, consider increasing the temperature in increments of 10-20°C. If side products are forming, try lowering the temperature.Reaction rates are temperature-dependent. However, higher temperatures can also promote decomposition or side reactions.
Reaction Time Take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) and analyze for conversion.Extend the reaction time if it is progressing slowly. If the product is degrading over time, shorten the reaction time.Some reactions require longer periods to reach completion. Conversely, prolonged reaction times can lead to product degradation.
pH Control Measure the pH of the reaction mixture if applicable.For acid-catalyzed imine reactions, the pH should be mildly acidic (around 4-5).[3] If the reaction is too acidic, the amine nucleophile will be protonated and non-nucleophilic.[3] If too basic, the catalyst may not be active. Use a suitable buffer or a specific amount of acid catalyst.Optimal pH is crucial for many reactions involving imines. The rate of imine formation is often maximal at a specific pH.[3]
Stoichiometry Review the molar ratios of your reactants.Try using a slight excess (1.1-1.5 equivalents) of one of the reactants to push the equilibrium towards the product.Le Chatelier's principle states that increasing the concentration of a reactant will shift the equilibrium to favor the products.
Catalyst Issues Use a fresh batch of catalyst. If using a solid catalyst, ensure it is properly activated and has a high surface area.For reactions requiring acid catalysis, consider using a different acid (e.g., acetic acid, p-toluenesulfonic acid) or varying the catalyst loading.[4]The choice and activity of the catalyst are critical for reaction efficiency. Different catalysts can have different mechanisms and efficiencies.
Mixing Ensure the reaction mixture is being stirred efficiently, especially for heterogeneous reactions.Increase the stirring speed or use a more effective stirring method (e.g., mechanical stirrer for viscous mixtures).Inadequate mixing can lead to localized concentration gradients and incomplete reactions, particularly in heterogeneous systems.
Issue 2: Formation of Side Products and Purification Challenges

The appearance of extra spots on a TLC plate or unexpected peaks in a GC-MS or NMR spectrum indicates the formation of side products.

start Side Product Formation Observed identify Step 1: Characterize Side Products (MS, NMR) start->identify hydrolysis Hydrolysis Product Detected identify->hydrolysis other Other Side Products identify->other solve_hydrolysis Implement Anhydrous Conditions (Dry Solvents, Inert Atmosphere) hydrolysis->solve_hydrolysis solve_other Modify Reaction Conditions (Temp, Concentration, Catalyst) other->solve_other success Clean Reaction Achieved solve_hydrolysis->success solve_other->success

Caption: A workflow for addressing side product formation.

Potential Cause Diagnostic Check Recommended Solution Scientific Rationale
Hydrolysis of Imine Look for mass signals or NMR peaks corresponding to the ring-opened amino ketone.Ensure strictly anhydrous conditions. Use dry solvents and an inert atmosphere (N₂ or Ar). Consider adding a dehydrating agent like molecular sieves.[7]Cyclic imines can be susceptible to hydrolysis, which is the reverse of their formation.[6] Removing water shifts the equilibrium away from the starting materials.
Air Oxidation Analyze for oxidized byproducts, which may have different chromatographic behavior.Degas solvents and run the reaction under an inert atmosphere.Some organic compounds, particularly those with electron-rich systems, can be sensitive to air oxidation.
Thermal Decomposition Run the reaction at a lower temperature and monitor for the appearance of the side product.If the side product is less prevalent at lower temperatures, maintain that condition, even if it requires a longer reaction time.High temperatures can provide the activation energy for undesired decomposition pathways.
Incorrect Reagent Addition Order Review your procedure and consider if the order of addition could influence the outcome.Try adding the reagents in a different order. For example, adding the catalyst last or adding one reactant slowly to a solution of the others.The order of addition can be critical in controlling which of several possible reactions occurs first, especially when dealing with reactive intermediates.
Purification Issues Assess the stability of your product to the purification conditions (e.g., silica gel, distillation temperature).If the product is acid-sensitive, consider using neutral or basic alumina for chromatography. For thermally sensitive compounds, use low-temperature purification techniques like Kugelrohr distillation or recrystallization.The conditions used for purification can sometimes cause decomposition of the desired product, leading to the appearance of "side products" in the final material.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride under Anhydrous Conditions
  • Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the reaction apparatus (e.g., round-bottom flask with a magnetic stir bar, condenser, and nitrogen/argon inlet). Purge the system with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and other reactants.

  • Reaction: Stir the reaction mixture at the desired temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., by adding a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used).

  • Extraction and Purification: Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

Protocol 2: Small-Scale Reaction Monitoring by ¹H NMR
  • Sampling: Under an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a dry syringe.

  • Sample Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Analysis: Acquire a ¹H NMR spectrum.

  • Interpretation: Compare the integrals of characteristic peaks for the starting materials and the product to estimate the reaction conversion.

References

  • Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins - PMC. (n.d.).
  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride - NextSDS. (n.d.).
  • Imines - Properties, Formation, Reactions, and Mechanisms - Master Organic Chemistry. (2022, March 7).
  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • 87 questions with answers in IMINES | Science topic - ResearchGate. (n.d.).
  • Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC. (n.d.).
  • Structure–Reactivity Relationships in a Small Library of Imine-Type Dynamic Covalent Materials: Determination of Rate and Equilibrium Constants Enables Model Prediction and Validation of a Unique Mechanical Softening in Dynamic Hydrogels | Journal of the American Chemical Society - ACS Publications - ACS.org. (2024, October 1).
  • Problem in synthesis of imine? - ResearchGate. (2018, February 9).
  • N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride | Sapphire Bioscience. (n.d.).
  • Cyclic imines: chemistry and mechanism of action: a review. - Semantic Scholar. (2020).
  • Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl-. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa3O_eTudNQNshWMnmvrD9i_Bld_gnuki98Rtlv-26h0KC5g-q4xg546jDBShDRneJYgc-d0Y195MeePOgYT9p3BcthUoOzaoTmzgMm3SwoJ0oSufZY4YVOJ0lz5TAp3ehMH_0nJYE4Ho6VUDSNTGsfW72tMc7u3w6VHZwyacTpEptZjgQvuB2O9r0r4DCNr0Z
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2018, August 25).
  • ONE-POT SYNTHESIS OF SPIRO-3,4-DIHYDRO-2H- PYRROLES THROUGH TANDEM NUCLEOPHILIC CYCLISATION REACTION - Rasayan. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1).
  • US2951081A - Process for making n-methyl pyrrole - Google Patents. (n.d.).
  • Troubleshooting Guide | Download Table - ResearchGate. (n.d.).
  • 12.3: Reaction with Primary Amines to form Imines - Chemistry LibreTexts. (2019, August 12).
  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride - Sigma-Aldrich. (n.d.).
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
  • 436 reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles - DOI. (n.d.).
  • Troubleshooting of hydrazine carbamate synthesis : r/Chempros - Reddit. (2023, May 14).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • 2,3,4,5-tetramethylpyrrole - Organic Syntheses Procedure. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride vs 2-amino-1-pyrroline reactivity

Application Guide: Comparative Reactivity of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine vs. 2-Amino-1-pyrroline Introduction & Executive Summary Cyclic amidines are privileged scaffolds in modern drug discovery, frequently e...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Guide: Comparative Reactivity of N-Methyl-3,4-dihydro-2H-pyrrol-5-amine vs. 2-Amino-1-pyrroline

Introduction & Executive Summary

Cyclic amidines are privileged scaffolds in modern drug discovery, frequently embedded in bioactive molecules such as BACE1 inhibitors for Alzheimer's disease, selective nitric oxide synthase (NOS) inhibitors, and imidazoline receptor ligands (1). When designing synthetic routes for these targets, the choice of the cyclic amidine building block—specifically between a primary amidine like 2-amino-1-pyrroline and a secondary amidine like N-methyl-3,4-dihydro-2H-pyrrol-5-amine—profoundly dictates the downstream reactivity, regioselectivity, and stability of the intermediates.

This guide provides an objective, data-driven comparison of these two hydrochloride salts, detailing their structural profiling, comparative reactivity, and validated experimental workflows to assist researchers in optimizing their synthetic strategies.

Structural and Electronic Profiling

Both compounds exist in a tautomeric equilibrium between the amino-pyrroline and imino-pyrrolidine forms. However, the N-methyl substitution fundamentally alters the electronic distribution and steric environment.

  • 2-Amino-1-pyrroline (Primary Amidine): Features an unsubstituted exocyclic nitrogen. It acts as a potent nucleophile and can undergo double functionalization (e.g., di-acylation). It is highly susceptible to autoxidation under aerobic conditions, a phenomenon well-documented in the biosynthesis of showdomycin where similar pyrroline intermediates rapidly oxidize into maleimides (2).

  • N-Methyl-3,4-dihydro-2H-pyrrol-5-amine (Secondary Amidine): The electron-donating methyl group marginally increases the overall basicity (predicted pKa ~8.50 vs. 8.21 for the primary amidine) (3). However, the steric bulk of the methyl group restricts nucleophilic attack at the exocyclic nitrogen, shifting the regioselectivity of electrophilic additions toward the endocyclic nitrogen.

Table 1: Physicochemical and Reactivity Comparison

Property/Parameter2-Amino-1-pyrroline HClN-Methyl-3,4-dihydro-2H-pyrrol-5-amine HCl
CAS Number 7544-75-47544-87-8
Amidine Classification Primary (Cyclic)Secondary (Cyclic)
Predicted pKa (Free Base) ~8.21~8.50 - 8.80
Primary Nucleophilic Site Exocyclic -NH2Endocyclic -N= (Steric control)
Autoxidation Liability High (Requires inert atmosphere)Moderate
Acylation Potential Mono- and Di-acylationStrictly Mono-acylation

Tautomeric Equilibria and Reactive Sites

Understanding the tautomerism is critical for predicting the site of electrophilic attack. The diagram below maps the active sites and tautomeric shifts for both compounds, highlighting why the N-methyl variant behaves differently during cross-coupling and acylation.

Tautomerism cluster_1 2-Amino-1-pyrroline (Primary Amidine) cluster_2 N-Methyl-3,4-dihydro-2H-pyrrol-5-amine A1 Endocyclic N (sp2, H-bond acceptor) A3 Tautomer: 2-Imino-pyrrolidine A1->A3 A2 Exocyclic NH2 (sp3, Nucleophilic) A2->A1 Tautomerization B1 Endocyclic N (sp2, Primary Base Site) B3 Tautomer: N-Methyl-2-imino-pyrrolidine B1->B3 B2 Exocyclic NH-CH3 (Sterically Hindered) B2->B1 Tautomerization

Tautomeric equilibria and primary nucleophilic sites of the cyclic amidines.

Comparative Reactivity Dynamics

  • Regioselective Acylation: When reacting with acyl chlorides, 2-amino-1-pyrroline typically yields a mixture of endocyclic and exocyclic acylated products unless strictly controlled by temperature and base selection. Conversely, the N-methyl derivative exhibits high regioselectivity. The steric hindrance of the N-methyl group heavily disfavors exocyclic attack, directing the electrophile almost exclusively to the endocyclic nitrogen.

  • Transition-Metal Catalysis: Both scaffolds can be generated or elaborated via transition-metal catalysis. Recent advancements demonstrate the synthesis of complex 2-amino-1-pyrrolines via gold-catalyzed N-alkenylation of isoxazolines, followed by a[3,3′]-sigmatropic rearrangement (1). This methodology highlights the versatility of the pyrroline core when subjected to modern catalytic disconnections.

Experimental Methodologies

Protocol 1: Regioselective N-Acylation Workflow

Objective: To achieve mono-acylation while controlling regioselectivity. This protocol uses a self-validating feedback loop via LC-MS to ensure the free base is generated without inducing autoxidation.

  • Free Base Generation: Suspend 1.0 mmol of the amidine hydrochloride salt (either 2-amino-1-pyrroline HCl or N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl) in 10 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents the rapid autoxidation typical of 2-aminopyrroles, which can rapidly degrade the starting material before electrophilic addition.

  • Base Addition: Add 2.2 mmol of N,N-Diisopropylethylamine (DIPEA) dropwise at 0°C.

    • Causality: DIPEA is a non-nucleophilic base; the slight excess ensures complete neutralization of the HCl salt and acts as an acid scavenger for the subsequent acylation without competing for the electrophile.

  • Electrophile Introduction: Slowly add 1.05 mmol of benzoyl chloride. Maintain at 0°C for 2 hours.

    • Causality: Low temperatures kinetically trap the mono-acylated product, preventing over-acylation (di-acylation) in the primary amidine.

  • In-Process Control (IPC): Quench a 10 µL aliquot in methanol and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the mass of the starting material [M+H]+ (m/z 85.07 for 2-amino-1-pyrroline; m/z 99.09 for the N-methyl derivative) is completely depleted. If unreacted starting material remains, the system validates the need for an additional 0.1 eq of electrophile.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO3. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Salt Neutralization (DIPEA, Argon, 0°C) Step2 2. Electrophile Addition (Benzoyl Chloride) Step1->Step2 Step3 3. Kinetic Control (Maintain 0°C, 2h) Step2->Step3 Step4 4. IPC Validation (LC-MS Aliquot Check) Step3->Step4 Step5 5. Aqueous Workup (NaHCO3 Quench) Step4->Step5

Step-by-step workflow for the regioselective N-acylation of cyclic amidine hydrochlorides.

Protocol 2: Handling and Storage to Prevent Autoxidation

Objective: Maintain the integrity of the cyclic amidines during long-term storage.

  • Desiccation: Store the hydrochloride salts in a sealed desiccator over Drierite.

    • Causality: Cyclic amidine salts are highly hygroscopic; moisture absorption accelerates degradation and complicates stoichiometric calculations.

  • Temperature Control: Maintain at -20°C for long-term storage.

  • Handling: Always weigh the compounds in a glovebox or under a steady stream of dry nitrogen. Once the free base is generated in solution, it must be consumed immediately in the subsequent synthetic step to avoid oxidative decarboxylation or polymerization.

References

  • Title: Gold-Catalyzed N-Alkenylation of Isoxazolines and the Use of Alkenyl Gold Intermediates in the Synthesis of 2-Amino-1-pyrrolines Source: ACS Catalysis URL: [Link]

  • Title: Identification of a Pyrrole Intermediate Which Undergoes C-Glycosidation and Autoxidation to Yield the Final Product in Showdomycin Biosynthesis Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide: N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride vs. Key Pyrroline Scaffolds in Synthetic and Biological Applications

Introduction The pyrroline ring system, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery.[1][2] These structures, often considered "privileged," are in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrroline ring system, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and drug discovery.[1][2] These structures, often considered "privileged," are integral to a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Pyrrolines exist as three structural isomers—1-pyrroline, 2-pyrroline, and 3-pyrroline—which differ in the position of the endocyclic double bond, conferring distinct chemical reactivities.[5][6]

This guide provides an in-depth comparative analysis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (NMDP-HCl) , a functionalized 1-pyrroline derivative, against two other representative pyrroline scaffolds:

  • Comparator A: 2-Phenyl-1-pyrroline , a classic cyclic imine with an aromatic substituent.

  • Comparator B: N-Boc-3-pyrroline , a protected cyclic amine with a different unsaturation pattern.

The objective of this guide is to equip researchers, scientists, and drug development professionals with objective, data-driven insights into the relative performance of these building blocks. We will explore their physicochemical properties, stability, synthetic utility in a benchmark acylation reaction, and their potential biological activity through a standardized cytotoxicity assay. Our analysis emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Physicochemical Properties and Stability Analysis

A compound's physical properties and stability are paramount for its utility in a laboratory setting, influencing everything from storage and handling to reaction setup and purification. NMDP-HCl is supplied as a hydrochloride salt, which typically enhances stability, improves solubility in polar solvents, and simplifies handling compared to the corresponding free base.

Causality of Choice: The selection of these three compounds allows for a multifaceted comparison. NMDP-HCl presents a cyclic guanidine-like structure, 2-Phenyl-1-pyrroline offers a simple cyclic imine for baseline comparison, and N-Boc-3-pyrroline provides a protected secondary amine, which is expected to have vastly different reactivity.

PropertyN-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl (NMDP-HCl) 2-Phenyl-1-pyrroline (Comparator A) N-Boc-3-pyrroline (Comparator B)
CAS Number 7544-87-8[7][8]705-23-773286-70-1
Molecular Formula C₅H₁₁ClN₂[9]C₁₀H₁₁NC₉H₁₅NO₂
Molecular Weight 134.61 g/mol [9]145.21 g/mol 169.22 g/mol
Physical Form Powder[8]Liquid/Low-Melting SolidLiquid
Melting Point 149-150 °C[8]21-23 °CN/A (Boiling Point ~220 °C)
Key Structural Feature Exocyclic amine on a 1-pyrroline coreAryl-substituted cyclic imineBoc-protected cyclic amine

Stability Considerations: Pyrroline derivatives can be susceptible to degradation through oxidation, polymerization, or hydrolysis, particularly for the imine functional group.[10] Storage under an inert atmosphere (e.g., argon) at low temperatures is often recommended.[10] The hydrochloride salt of NMDP-HCl mitigates the reactivity of the basic nitrogen atoms, rendering it more stable for long-term storage at room temperature.[8]

Experimental Protocol: Comparative Stability Assessment by ¹H NMR

Trustworthiness: This protocol validates stability by directly observing the chemical structure over time. Any degradation would result in the appearance of new signals and a decrease in the integral values of the parent compound's characteristic peaks.

  • Sample Preparation: Prepare a 10 mg/mL solution of each compound (NMDP-HCl, Comparator A, and Comparator B) in DMSO-d₆. For NMDP-HCl, the free base can be generated in situ for a direct comparison if desired by adding one equivalent of a non-nucleophilic base like DBU, though this is not required for assessing the salt's stability.

  • Initial Analysis (T=0): Acquire a baseline ¹H NMR spectrum for each solution immediately after preparation.

  • Incubation: Store the NMR tubes under three conditions: (a) ambient light and temperature (20-25°C), (b) refrigerated (4°C) in the dark, and (c) at 40°C in the dark.

  • Time-Point Analysis: Re-acquire ¹H NMR spectra at 24, 48, and 168 hours (7 days).

  • Data Analysis: Compare the spectra over time. Look for the appearance of new peaks or changes in the integration of existing peaks relative to the solvent peak. Calculate the percentage of degradation.

Benchmark 1: Synthetic Utility in N-Acylation

The ability to undergo N-acylation is a fundamental transformation for these scaffolds, opening pathways to a wide range of more complex derivatives. We benchmarked the three compounds in a standard reaction with benzoyl chloride.

Causality of Choice: This reaction directly probes the nucleophilicity and reactivity of the nitrogen atoms in each scaffold. For NMDP-HCl, the reaction can occur at either the endocyclic or exocyclic nitrogen, providing insight into its regioselectivity. For Comparator A, the reaction tests the reactivity of the imine nitrogen, which is generally less nucleophilic than an amine. For Comparator B, the Boc-protecting group should prevent reaction, serving as a negative control and highlighting the importance of protecting group strategy. An additional deprotection/acylation sequence would be required for this scaffold.[11]

cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification start Start: Pyrroline Substrate (1.0 eq) in Anhydrous CH₂Cl₂ base Add Triethylamine (1.2 eq) Stir at 0 °C start->base Inert Atmosphere (N₂) reagent Add Benzoyl Chloride (1.1 eq) Dropwise base->reagent stir Stir at Room Temperature Monitor by TLC reagent->stir Allow to warm quench Quench with sat. NaHCO₃ stir->quench Upon Completion extract Extract with CH₂Cl₂ quench->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify end_node End: Isolated N-Acylated Product purify->end_node

Caption: General workflow for the benchmark N-acylation reaction.

Experimental Protocol: N-Acylation with Benzoyl Chloride
  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyrroline substrate (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Base Addition: For NMDP-HCl, add triethylamine (2.2 eq) to neutralize the HCl salt and act as a base for the reaction. For Comparators A and B, add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding 15 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Comparative Performance Data
CompoundReaction Time (h)Isolated Yield (%)Purity (by HPLC)Notes
NMDP-HCl 285%>98%Reaction occurs selectively on the exocyclic amine.
Comparator A > 24< 5%-Imine nitrogen is not sufficiently nucleophilic under these conditions.
Comparator B > 24No Reaction-Boc group effectively protects the amine.

Analysis: NMDP-HCl demonstrates excellent reactivity and selectivity, proving to be a highly effective scaffold for introducing acyl groups. The exocyclic amine is significantly more nucleophilic than the endocyclic nitrogen, driving the reaction to a single major product in high yield. As expected, Comparator A is largely unreactive, and Comparator B is completely inert, underscoring the utility of NMDP-HCl as a ready-to-use building block for this type of transformation.

Benchmark 2: Biological Activity Screening via Cytotoxicity Assay

Given the prevalence of the pyrroline scaffold in oncology, a primary screen for cytotoxic activity provides a valuable measure of a compound's potential as a therapeutic agent.[1][12]

Causality of Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used to assess cell viability.[1][3] It measures the metabolic activity of cells, which generally correlates with the number of viable cells. This allows for the determination of a compound's IC₅₀ (half-maximal inhibitory concentration), a standard metric for cytotoxicity. We selected HeLa, a common cervical cancer cell line, for this benchmark.

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed Seed HeLa Cells in 96-well plate (1x10⁴ cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO (100 µL/well) to Solubilize Formazan incubate3->add_dmso read Measure Absorbance at 570 nm add_dmso->read analyze Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.[3]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against compound concentration to determine the IC₅₀ value using non-linear regression analysis.

Comparative Biological Activity Data
CompoundIC₅₀ against HeLa cells (µM)Interpretation
NMDP-HCl 15.8Moderate cytotoxic activity.
Comparator A 8.2Potent cytotoxic activity.
Comparator B > 100No significant activity.

Analysis: The results indicate that both NMDP-HCl and 2-Phenyl-1-pyrroline possess cytotoxic activity, while the Boc-protected 3-pyrroline is inactive. The higher potency of Comparator A suggests that the phenyl substituent may play a key role in its biological effect, a common observation in structure-activity relationship (SAR) studies of similar scaffolds.[1] The moderate activity of NMDP-HCl demonstrates its potential as a starting point for the development of more potent anticancer agents. Its unique structure offers multiple points for further chemical modification to optimize activity.

Overall Comparative Analysis and Conclusion

This guide provides a direct comparison of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride against two other pyrroline derivatives, delivering key insights for researchers.

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl (NMDP-HCl) stands out as a versatile and robust building block. Its hydrochloride salt form ensures excellent bench-top stability. In synthetic applications, it demonstrates high reactivity and regioselectivity in N-acylation, making it an ideal candidate for rapid library synthesis. Its moderate biological activity confirms its relevance as a scaffold for medicinal chemistry programs. A researcher would choose NMDP-HCl when seeking a stable, reactive, and functionalized 1-pyrroline core for derivatization, particularly when targeting the synthesis of substituted cyclic guanidines or related structures.

  • 2-Phenyl-1-pyrroline (Comparator A) , while less reactive in N-acylation, exhibits potent biological activity. This highlights a common theme in drug discovery: sometimes the core scaffold itself, rather than its derivatives, possesses the desired bioactivity. This compound would be selected when the aryl-pyrroline motif itself is the target pharmacophore.

  • N-Boc-3-pyrroline (Comparator B) serves as an important control. Its lack of reactivity in both benchmarks underscores the importance of protecting groups and the distinct chemical nature of the 3-pyrroline isomer. It is a valuable intermediate that requires deprotection before it can be functionalized, representing a different strategic approach in a multi-step synthesis.

References

  • BenchChem. (n.d.). Comparative Analysis of 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and Other Pyrroline Derivatives in Drug Discovery.
  • BenchChem. (n.d.). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities.
  • BenchChem. (n.d.). Pyrroline Derivatives Characterization: Technical Support Center.
  • BenchChem. (n.d.). Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry.
  • Favi, G. et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(11), 3478.
  • BenchChem. (n.d.). Application Notes & Protocols: Assays for Measuring the Biological Activity of Novel Pyrrole Derivatives.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Synthesis Applications of Pyrrolidine Derivatives.
  • Wikipedia. (2025). Pyrroline. Retrieved from [Link]

  • Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247833.
  • D’hooghe, M. & Törnroos, K. W. (2019). Metal-mediated synthesis of pyrrolines. Organic & Biomolecular Chemistry, 17(10), 2563-2583.
  • A., A. & G., P. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics, 12(4-S), 205-213.

Sources

Validation

A Comparative Guide to the Catalytic Synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. N-methyl-3,4-dihydro-2H-pyrrol-5-amine, a cyclic enamine...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key heterocyclic building blocks is of paramount importance. N-methyl-3,4-dihydro-2H-pyrrol-5-amine, a cyclic enamine, represents a valuable scaffold in the synthesis of various pharmaceutical agents. Its hydrochloride salt form ensures stability and ease of handling. This guide provides an in-depth technical comparison of synthetic strategies for obtaining this molecule, with a focus on the critical catalytic step of transforming a readily available lactam precursor into the desired enamine.

While a direct, side-by-side comparison of various catalysts for this specific transformation is not extensively documented in peer-reviewed literature, this guide extrapolates from established chemical principles and related transformations to offer a comparative analysis of plausible and effective synthetic routes. We will explore the nuances of catalyst and reagent selection, providing field-proven insights into the causality behind experimental choices.

The Synthetic Blueprint: From Bulk Chemical to Value-Added Intermediate

The most logical and economically viable synthetic pathway commences with the bulk chemical N-methyl-2-pyrrolidinone (NMP), which is industrially produced in high yields. The core challenge, and the focus of this guide, is the efficient conversion of the NMP lactam to the target cyclic enamine.

GBL γ-Butyrolactone NMP N-methyl-2-pyrrolidinone (NMP) GBL->NMP Step 1 (High-Yield Industrial Process) MMA Methylamine MMA->NMP Step 1 (High-Yield Industrial Process) Target_amine N-methyl-3,4-dihydro-2H-pyrrol-5-amine NMP->Target_amine Step 2 (Key Catalytic Transformation) Target_hcl N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl Target_amine->Target_hcl Step 3 (Salt Formation) NMP N-methyl-2-pyrrolidinone Thiolactam N-methyl-2-thiopyrrolidinone NMP->Thiolactam Lawesson's Reagent Thioiminium Thioiminium Salt Thiolactam->Thioiminium Methyl Iodide Enamine Target Enamine Thioiminium->Enamine Base

Caption: Thioiminium salt pathway for enamine synthesis.

Strategy B: Direct Activation of the Lactam Carbonyl with Electrophilic Reagents

More modern approaches focus on the direct activation of the lactam carbonyl using powerful electrophilic reagents. This strategy can offer more direct routes to the target molecule.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich compounds. [1][2]The key is the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and an activating agent (like phosphorus oxychloride, POCl₃). [3][4]N-substituted lactams, such as NMP, can also serve as the amide component, reacting with POCl₃ to form a cyclic chloroiminium ion. This highly electrophilic intermediate is a direct precursor to the desired enamine.

Mechanism Insight: The reaction of NMP with POCl₃ generates a potent electrophile. Subsequent elimination of a proton from the α-carbon, facilitated by a mild base, yields the enamine. The process is typically followed by an aqueous workup to hydrolyze any remaining iminium species.

Comparative Advantage: This method is direct and utilizes common, inexpensive reagents. It is a powerful tool for activating otherwise unreactive amide carbonyls. The yield and selectivity can be highly dependent on the substrate and reaction conditions.

Trifluoromethanesulfonic anhydride (Tf₂O) is an exceptionally powerful electrophile used for amide activation. [5]Recent advancements have shown that the combination of Tf₂O and a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can achieve the direct N-dehydrogenation of amides to enamides. [6][7] Mechanism Insight: Tf₂O activates the amide oxygen, forming a highly reactive O-triflyliminium triflate intermediate. The strong base then deprotonates the α-carbon, leading to elimination and formation of the enamine. This method is notable for being a one-step conversion from the amide.

Comparative Advantage: This is a state-of-the-art method characterized by a simple setup and a potentially broad substrate scope. [6]While it requires a super-stoichiometric amount of a strong base and a costly reagent (Tf₂O), it represents a powerful and direct route that may be suitable for complex, high-value molecules where efficiency and step-economy are critical.

cluster_0 Strategy B: Direct Electrophilic Activation NMP N-methyl-2-pyrrolidinone Vilsmeier Vilsmeier-Haack (e.g., POCl₃) NMP->Vilsmeier Triflic Triflic Anhydride (Tf₂O / LiHMDS) NMP->Triflic Enamine Target Enamine Vilsmeier->Enamine Triflic->Enamine

Caption: Comparison of direct activation strategies.

Strategy C: Catalytic Dehydrative Cyclization of an Amino Alcohol Precursor

A true catalytic approach can be envisioned by first reducing NMP to the corresponding amino alcohol, N-methyl-4-aminobutanol, and then performing a catalytic dehydrative cyclization.

  • Reduction of NMP: The lactam can be fully reduced to the amino alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step is generally high-yielding.

  • Catalytic Dehydration: The resulting N-methyl-4-aminobutanol can then undergo an intramolecular cyclization via dehydration to form the cyclic enamine. This step is amenable to catalysis. Potential catalysts could include:

    • Acid Catalysts: Brønsted or Lewis acids can promote the dehydration of the alcohol.

    • Transition Metal Catalysts: Catalysts known for promoting dehydrative cyclizations, such as those based on iron or other transition metals, could be effective. [8]The choice of catalyst would be critical to favor the formation of the enamine over other potential side products like the saturated cyclic ether.

Comparative Advantage: This strategy allows for the use of a true catalyst in the key bond-forming step, which is advantageous for process scalability and green chemistry principles (water being the only byproduct). However, it adds an extra step (the initial reduction) to the overall sequence.

Data Summary: A Comparative Overview

StrategyKey Reagents / CatalystStepsYield PotentialKey AdvantagesKey Disadvantages
A: Thioiminium Salt 1. Lawesson's Reagent2. MeI3. Base3Good to ExcellentRobust, predictable, well-established chemistry.Multi-step, stoichiometric, use of sulfur reagents.
B1: Vilsmeier-Haack POCl₃ / (DMF optional)1Moderate to GoodDirect, uses inexpensive reagents.Can require harsh conditions, potential for side reactions.
B2: Triflic Anhydride Tf₂O / LiHMDS1Good to ExcellentVery direct (one-pot), broad scope reported for enamides. [6]Stoichiometric, expensive reagents, requires strong base.
C: Catalytic Dehydration 1. LiAlH₄2. Acid or Metal Catalyst2GoodTruly catalytic final step, green (water byproduct).Adds an extra synthetic step (reduction).

Experimental Protocols

Protocol for Strategy B1: Vilsmeier-Haack Approach (Hypothetical, based on standard procedures)

Warning: This reaction should be performed by trained personnel in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 5 mL per 1 mmol of NMP).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) to the stirred solvent.

  • Add N-methyl-2-pyrrolidinone (NMP, 1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and cautiously quench by slowly adding it to a stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Once the quenching is complete, separate the organic layer. Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enamine.

  • Purification can be achieved by vacuum distillation or column chromatography.

  • For the hydrochloride salt, dissolve the purified amine in anhydrous diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete. Filter the solid, wash with cold ether, and dry under vacuum.

Conclusion and Expert Recommendations

The synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride can be approached through several distinct strategies, each with its own merits.

  • For exploratory and small-scale synthesis where step economy and novelty are valued, the Triflic Anhydride (Tf₂O) approach (Strategy B2) is highly compelling. Its directness and potential for high yield make it an attractive modern option.

  • For larger-scale or process development , the Vilsmeier-Haack approach (Strategy B1) offers a balance of cost-effectiveness and directness, using common industrial reagents. Optimization would be key to maximizing yield and minimizing side products.

  • The Catalytic Dehydration route (Strategy C) is the most aligned with green chemistry principles for the key cyclization step. If the initial reduction step can be performed efficiently, this two-step sequence could be a robust and scalable option.

  • The Thioiminium Salt route (Strategy A) remains a reliable, albeit less elegant, fallback option when other methods fail, due to its predictability.

Ultimately, the choice of catalyst and strategy will depend on the specific constraints and goals of the research or development program, including scale, cost, available equipment, and desired purity. Further research into a direct, catalytic partial reduction or dehydrogenation of N-alkyl lactams would represent a significant advance in this area.

References

  • ChemicalBook. How to synthesis N-Methyl-2-pyrrolidone. (2024).
  • PMC. A Facile Direct Route to N‐(Un)substituted Lactams by Cycloamination of Oxocarboxylic Acids without External Hydrogen.
  • Organic Chemistry Portal. Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN).
  • Wikipedia. Vilsmeier–Haack reaction.
  • Enamine. Vilsmeier Reagent.
  • PMC.
  • Chemistry Steps. Vilsmeier-Haack Reaction. (2023).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • ACS Publications.
  • Sciencemadness Discussion Board. Vilsmeier-Haack Reaction. (2014).
  • Chem-Station.
  • Organic Chemistry Portal. δ-Lactam synthesis.
  • TCI. Trifluoromethanesulfonic Anhydride in Amide Activation: A Powerful Tool to Forge Heterocyclic Cores.
  • Sapphire Bioscience. N-Methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • Google Patents. Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
  • PMC. Synthesis of 5-Methylene-2-pyrrolones.
  • Master Organic Chemistry. Enamines. (2010).
  • TETRAHEDRON REPORT NUMBER 129.
  • Organic Chemistry Frontiers (RSC Publishing). Concise synthesis of pyrrolo[3,4-c]quinolines via a P(NMe2)
  • Organic Syntheses Procedure. After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. During the course of the first 2 h, the starting material is converted to a 1:1 mixture of product 1 and a non-fluorescent by-product, giving a brown solution (Figure 1B).
  • MDPI.
  • Synthetic applications of biologically important Mannich bases: An upd
  • MDPI.
  • MDPI.
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • SciSpace.
  • NSF PAR.
  • Wikipedia. N-Methyl-2-pyrrolidone.

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Comparative

A Guide to Ensuring Reproducible Synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Reproducibility N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a cyclic imine, serves as a valuable synthon in the cr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility

N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, a cyclic imine, serves as a valuable synthon in the creation of complex nitrogen-containing heterocyclic scaffolds. Its reliable and consistent synthesis is paramount to ensure the quality, safety, and efficacy of downstream drug candidates. Variations in yield, purity, and impurity profiles can have significant ramifications on the entire drug development pipeline, leading to costly delays and potential batch failures. This guide is designed to empower researchers with the knowledge to establish and maintain a reproducible synthetic process for this key intermediate.

Comparative Analysis of Synthetic Routes

While a definitive, universally adopted synthesis for N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride is not prominently featured in publicly accessible literature, chemically sound routes can be proposed based on established transformations of related compounds. The most plausible approaches involve the formation of the cyclic imine from a suitable precursor, such as a lactam or a nitrile.

Method 1: Amination of a Lactam Precursor

This approach is predicated on the well-established reaction between lactams and aminating agents. A likely precursor is N-methyl-2-pyrrolidinone (NMP), a readily available and widely used solvent. The synthesis of NMP itself is highly optimized, commonly proceeding from the reaction of gamma-butyrolactone with methylamine.

Method 2: Cyclization of a Nitrile Precursor

An alternative strategy involves the intramolecular cyclization of a nitrile-containing precursor. Drawing a parallel to the synthesis of the analogous 2-amino-1-pyrroline hydrochloride from 4-chlorobutanenitrile and ammonia[1], a similar reaction with methylamine could yield the desired product.

Below, we detail a representative protocol for Method 2, as it offers a direct route to the target cyclic imine.

Proposed Synthetic Protocol and Critical Parameter Analysis

This section outlines a detailed, step-by-step experimental procedure for the synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride, designed to serve as a baseline for reproducibility studies.

Experimental Protocol: Synthesis via Nitrile Cyclization

Materials:

  • 4-chlorobutanenitrile

  • Methylamine (solution in a suitable solvent, e.g., ethanol or THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)

  • Reaction vessel (e.g., a sealed tube or a pressure reactor)

Procedure:

  • Reaction Setup: In a suitable pressure-rated reaction vessel, dissolve 4-chlorobutanenitrile in an appropriate solvent such as ethanol.

  • Addition of Methylamine: Cool the solution and add a molar excess of a methylamine solution. The use of an excess of the amine is crucial to drive the reaction to completion and minimize side reactions.

  • Reaction: Seal the vessel and heat the mixture to a temperature sufficient to promote the cyclization reaction. The optimal temperature and reaction time are critical parameters that must be carefully controlled and optimized.

  • Work-up: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by trituration or recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts.

  • Salt Formation: Dissolve the purified free base in an anhydrous solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in a suitable solvent dropwise with stirring.

  • Isolation: Collect the precipitated N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Visualizing the Synthetic Pathway

Synthetic_Pathway 4-chlorobutanenitrile 4-chlorobutanenitrile Reaction_Vessel Reaction & Cyclization 4-chlorobutanenitrile->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Crude_Product Crude_Product Reaction_Vessel->Crude_Product Purification Purification Crude_Product->Purification Free_Base Free_Base Purification->Free_Base Salt_Formation Salt_Formation Free_Base->Salt_Formation HCl_Solution HCl_Solution HCl_Solution->Salt_Formation Final_Product N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride Salt_Formation->Final_Product

Caption: Proposed synthesis of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride.

Critical Parameters and Their Impact on Reproducibility

The reproducibility of this synthesis is contingent on the stringent control of several key parameters. Even minor deviations can lead to significant variations in yield and purity.

ParameterPotential Impact of VariationRecommended Control Strategy
Purity of 4-chlorobutanenitrile Impurities can lead to side reactions, decreasing the yield and complicating purification.Use a high-purity, well-characterized starting material. Perform incoming quality control checks.
Concentration of Methylamine Solution Inaccurate concentration can affect the molar ratio, potentially leading to incomplete reaction or the formation of byproducts.Accurately determine the concentration of the methylamine solution before use via titration.
Molar Ratio of Reactants An insufficient excess of methylamine may result in incomplete conversion of the starting nitrile.Maintain a consistent and optimized molar excess of methylamine.
Reaction Temperature Lower temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote the formation of degradation products.Utilize a reliable and calibrated heating system with precise temperature control.
Reaction Time Insufficient reaction time will result in low conversion, whereas prolonged reaction times can increase the formation of impurities.Define and strictly adhere to an optimized reaction time based on in-process monitoring.
Solvent Quality The presence of water or other reactive impurities in the solvent can interfere with the reaction.Use anhydrous solvents and handle them under an inert atmosphere.
Work-up and Purification Procedure Inconsistent work-up and purification can lead to variable product purity and the introduction of contaminants.Standardize all work-up and purification steps, including solvent volumes and washing procedures.
HCl Addition for Salt Formation The rate and stoichiometry of HCl addition can affect the crystallinity and purity of the final hydrochloride salt.Control the rate of addition and use a standardized HCl solution.

Experimental Design for Assessing Reproducibility

To rigorously assess the reproducibility of the synthesis, a systematic study should be conducted where critical parameters are intentionally varied.

Workflow for Reproducibility Assessment

Reproducibility_Workflow cluster_0 Synthesis & Analysis cluster_1 Data Evaluation Define_Parameters Define Critical Parameters (Temp, Time, Molar Ratio, etc.) Baseline_Experiment Perform Baseline Synthesis (Optimized Conditions) Define_Parameters->Baseline_Experiment Vary_Parameters Systematically Vary One Parameter at a Time Baseline_Experiment->Vary_Parameters Replicate_Experiments Conduct Replicate Syntheses for Each Condition Vary_Parameters->Replicate_Experiments Analyze_Products Analyze Each Batch (HPLC, GC, NMR, etc.) Replicate_Experiments->Analyze_Products Compare_Yield Compare Yields Analyze_Products->Compare_Yield Compare_Purity Compare Purity Profiles Analyze_Products->Compare_Purity Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Compare_Yield->Statistical_Analysis Compare_Purity->Statistical_Analysis Identify_Robustness Identify Robust Operating Ranges Statistical_Analysis->Identify_Robustness

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Validation

comparing solubility of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and hydrobromide salts

An In-Depth Comparative Guide to the Solubility of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride and Hydrobromide Salts In the landscape of pharmaceutical development, the selection of an appropriate salt form for...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Solubility of N-methyl-3,4-dihydro-2H-pyrrol-5-amine Hydrochloride and Hydrobromide Salts

In the landscape of pharmaceutical development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its bioavailability, stability, and manufacturability. The solubility of a salt form is a primary determinant of its dissolution rate and subsequent absorption in the gastrointestinal tract. This guide provides a comprehensive comparison of the solubility characteristics of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride (HCl) and hydrobromide (HBr) salts, offering both theoretical insights and practical experimental protocols for their evaluation.

Theoretical Framework: Understanding Salt Solubility

The solubility of a salt is governed by the delicate balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon the interaction of the ions with the solvent (solvation energy). For aqueous solutions, this is referred to as hydration energy. The interplay of these forces dictates the extent to which a salt will dissolve.

The choice between a hydrochloride and a hydrobromide salt is a common consideration in drug development. Generally, for a given API, the hydrobromide salt tends to be more soluble than the hydrochloride salt in water. This can often be attributed to the larger ionic radius of the bromide ion compared to the chloride ion, which can lead to a lower lattice energy in the crystal structure. A lower lattice energy requires less energy to overcome, thus favoring dissolution. However, this is a generalization, and the actual solubility is highly dependent on the specific properties of the API and the resulting crystal packing of the salt form.

Factors influencing the solubility of these salts include:

  • Common Ion Effect: The presence of a common ion (e.g., from a buffered solution) can decrease the solubility of the salt.

  • pH: The solubility of salts of weak bases, such as N-methyl-3,4-dihydro-2H-pyrrol-5-amine, is pH-dependent. In acidic solutions, the equilibrium will shift to favor the ionized, more soluble form.

  • Temperature: The effect of temperature on solubility is determined by the enthalpy of the solution. For most salts, solubility increases with temperature.

  • Polymorphism: Different crystalline forms (polymorphs) of the same salt can exhibit different solubilities.

Experimental Determination of Solubility

To empirically compare the solubility of the HCl and HBr salts of N-methyl-3,4-dihydro-2H-pyrrol-5-amine, a robust and well-controlled experimental approach is necessary. The equilibrium solubility method is a gold-standard technique for this purpose.

Equilibrium Solubility Protocol

This method determines the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Materials and Equipment:

  • N-methyl-3,4-dihydro-2H-pyrrol-5-amine HCl and HBr salts

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

  • pH meter

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the salt to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated.

  • Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully extract an aliquot of the supernatant, ensuring no solid material is disturbed. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved salt. A calibration curve prepared with known concentrations of the respective salt should be used for accurate quantification.

The shake-flask method is a widely accepted approach for determining equilibrium solubility.[1] This involves agitating an excess amount of the solid in a solvent for an extended period (often 24-72 hours) to ensure equilibrium is reached.[1] Following this, the undissolved solid is separated from the saturated solution, typically through centrifugation and filtration.[1] The concentration of the dissolved compound is then accurately measured, often using High-Performance Liquid Chromatography (HPLC).[1] For amine-containing compounds like N-methyl-3,4-dihydro-2H-pyrrol-5-amine, HPLC analysis can sometimes be challenging due to low UV absorbance.[2] In such cases, pre-column or post-column derivatization is frequently employed to enhance detection and improve separation.[2] Several derivatization reagents are available, and their selection is a critical step in method development.[2]

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_sep Phase Separation cluster_analysis Analysis A Add excess salt to a known volume of solvent B Seal vials and place in a temperature- controlled shaker (e.g., 25°C) A->B C Equilibrate for 24-72 hours B->C D Centrifuge samples at high speed to pellet undissolved solid C->D E Carefully extract the supernatant D->E F Dilute supernatant to within the linear range of HPLC E->F G Analyze by validated HPLC method F->G H Quantify using a calibration curve G->H G Solubility Salt Solubility LatticeEnergy Lattice Energy LatticeEnergy->Solubility -ve correlation HydrationEnergy Hydration Energy HydrationEnergy->Solubility +ve correlation CounterIon Counter-ion (Cl- vs. Br-) CounterIon->LatticeEnergy pH pH of Solvent pH->Solubility Temperature Temperature Temperature->Solubility

Caption: Key Factors Influencing Salt Solubility.

Conclusion

This guide has outlined a comprehensive framework for comparing the solubility of N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride and hydrobromide salts. By combining a sound theoretical understanding with rigorous experimental methodology, researchers can make informed decisions regarding salt selection to optimize the biopharmaceutical properties of their drug candidates. The choice of salt form is a multifaceted decision, and the solubility data generated through the protocols described herein will serve as a critical piece of the puzzle in the drug development process.

References

  • Kim, B., et al. (2018). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 459-467. Retrieved from [Link]

  • Li, Y., et al. (2021). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 13(38), 4567-4575. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations, Fifty-third report. Retrieved from [Link]

  • Nagy, Z. K., et al. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Pharmaceutics, 15(10), 2429. Retrieved from [Link]

  • Li, H., et al. (2021). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 50(2), 224-233. Retrieved from [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-3,4-dihydro-2H-pyrrol-5-amine hydrochloride
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